Nordeoxycholic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQOCVIINWCFA-AHFDLSHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-86-9 | |
| Record name | 23-Nordeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ursodeoxycholic Acid by the Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiota plays a pivotal role in human health and disease, in part through its profound influence on bile acid metabolism. While the liver synthesizes primary bile acids, the intestinal microbiota is responsible for a vast array of biotransformations, leading to a diverse pool of secondary bile acids with potent signaling properties. This guide focuses on the microbial synthesis of Ursodeoxycholic Acid (UDCA), a therapeutically important secondary bile acid. It is important to note that while the term "nordeoxycholic acid" was specified, a direct microbial synthesis pathway for this molecule is not well-documented in the scientific literature. "this compound" can refer to molecules like 24-nor-ursodeoxycholic acid (nor-UDCA), a side-chain shortened derivative of UDCA, which is primarily studied for its therapeutic effects and hepatic metabolism rather than its direct synthesis by gut bacteria[1]. Therefore, this guide will detail the established synthesis pathway of UDCA, a critical precursor and closely related compound.
UDCA is a hydrophilic bile acid that constitutes a small fraction of the human bile acid pool but has significant therapeutic applications in cholestatic liver diseases[2]. Its synthesis is a key example of the metabolic interplay between the host and its gut symbionts.
The Microbial Synthesis Pathway of Ursodeoxycholic Acid
The primary pathway for the synthesis of UDCA by the gut microbiota involves the epimerization of the 7-hydroxyl group of the primary bile acid, chenodeoxycholic acid (CDCA)[3][4]. This biotransformation is a two-step process catalyzed by two distinct bacterial enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH)[5].
Step 1: Oxidation of Chenodeoxycholic Acid (CDCA)
The first step is the oxidation of the 7α-hydroxyl group of CDCA to a 7-keto group, forming the intermediate 7-ketolithocholic acid (7-oxo-LCA). This reaction is catalyzed by the enzyme 7α-HSDH.
Step 2: Reduction of 7-ketolithocholic acid (7-oxo-LCA)
The second step involves the reduction of the 7-keto group of 7-oxo-LCA to a 7β-hydroxyl group, resulting in the formation of UDCA. This reaction is catalyzed by the enzyme 7β-HSDH.
The overall pathway can be visualized as follows:
Key Enzymes and Bacterial Species
The production of UDCA is dependent on the presence of gut bacteria that express 7α-HSDH and 7β-HSDH. Several bacterial species have been identified as key players in this process.
| Enzyme | Bacterial Species | Phylum | Reference |
| 7α-HSDH | Bacteroides spp. | Bacteroidetes | |
| Clostridium spp. | Firmicutes | ||
| Eubacterium spp. | Firmicutes | ||
| Escherichia spp. | Proteobacteria | ||
| 7β-HSDH | Ruminococcus gnavus | Firmicutes | |
| Clostridium baratii | Firmicutes | ||
| Collinsella aerofaciens | Actinobacteria |
Some bacteria, like Ruminococcus gnavus, possess both 7α- and 7β-HSDH activities and can independently convert CDCA to UDCA. In other cases, the conversion may be a result of the synergistic action of different bacterial species, one expressing 7α-HSDH and another expressing 7β-HSDH.
Quantitative Data on UDCA Synthesis
Quantitative data on the in vivo synthesis rates of UDCA by the gut microbiota are not extensively documented and can vary significantly between individuals based on their gut microbiome composition and diet. However, in vitro studies provide insights into the efficiency of this biotransformation. For instance, studies with isolated bacterial strains have demonstrated high conversion rates. Ruminococcus gnavus N53, when cultured with 1 mM 7-oxo-lithocholic acid, showed a growth-dependent conversion rate of 90–100% to UDCA.
| Substrate | Product | Bacterial Strain | Conversion Rate | Reference |
| 7-oxo-lithocholic acid (1 mM) | UDCA | Ruminococcus gnavus N53 | 90-100% | |
| Chenodeoxycholic acid | UDCA | Engineered E. coli expressing 7α-HSDH and 7β-HSDH | High (qualitative) |
Experimental Protocols
Studying the microbial synthesis of UDCA involves a combination of microbiological, biochemical, and analytical techniques.
In Vitro Bacterial Fermentation
Objective: To assess the ability of a specific bacterial strain or a mixed fecal microbial community to produce UDCA from CDCA.
Methodology:
-
Bacterial Culture: Anaerobically culture the target bacterium or a fecal slurry from a healthy donor in a suitable growth medium (e.g., Gifu Anaerobic Medium, GAM).
-
Substrate Addition: Supplement the culture medium with a known concentration of CDCA (e.g., 100 µM).
-
Incubation: Incubate the cultures under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).
-
Sample Collection: At various time points, collect aliquots of the culture for bile acid analysis.
-
Bile Acid Extraction: Extract bile acids from the culture supernatant using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Analysis: Analyze the extracted bile acids using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify CDCA, 7-oxo-LCA, and UDCA.
Enzyme Activity Assays
Objective: To measure the activity of 7α-HSDH and 7β-HSDH in bacterial lysates or purified enzymes.
Methodology:
-
Enzyme Preparation: Prepare cell-free extracts from the bacterium of interest or use purified recombinant enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing the substrate (CDCA for 7α-HSDH or 7-oxo-LCA for 7β-HSDH), a cofactor (NAD⁺/NADH or NADP⁺/NADPH), and the enzyme preparation.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
-
Monitoring: Monitor the reaction progress by measuring the change in absorbance of the cofactor at 340 nm (for NAD(P)H formation or consumption) using a spectrophotometer.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance.
Signaling Pathways and Therapeutic Implications
UDCA produced by the gut microbiota can influence host physiology through various signaling pathways. Unlike many other bile acids, UDCA is a weak agonist for the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. However, UDCA can indirectly modulate FXR signaling by altering the overall bile acid pool composition.
The microbial production of UDCA is of significant interest for drug development. Strategies to enhance the gut microbial populations capable of UDCA synthesis could offer novel therapeutic avenues for conditions like non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
Conclusion
The synthesis of ursodeoxycholic acid by the gut microbiota is a well-characterized pathway that highlights the intricate metabolic capabilities of our intestinal symbionts. Understanding the bacteria, enzymes, and regulatory mechanisms involved in this process is crucial for researchers and drug development professionals. While the direct microbial synthesis of "this compound" remains to be elucidated, the study of the UDCA pathway provides a solid foundation for exploring the broader landscape of microbial bile acid modifications and their therapeutic potential. Future research may yet uncover novel pathways for the synthesis of other modified bile acids, further expanding our understanding of the gut microbiome's role in health and disease.
References
- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Nordeoxycholic Acid in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordeoxycholic acid (nor-DCA) is a C23 analogue of the secondary bile acid deoxycholic acid (DCA). While less abundant than its C24 counterpart, nor-DCA is emerging as a molecule of interest due to its distinct biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of nor-DCA's biological functions in humans, with a focus on its synthesis, metabolism, and interactions with key bile acid-activated receptors. This document is intended for researchers, scientists, and drug development professionals, and includes detailed experimental protocols, quantitative data for related bile acids, and visualizations of relevant signaling pathways.
Introduction
Bile acids are increasingly recognized as important signaling molecules that regulate a wide range of metabolic processes beyond their classical role in lipid digestion. This compound (nor-DCA), a C23 bile acid, is a structural analogue of deoxycholic acid, differing by a single methylene (B1212753) group in its side chain. This seemingly minor structural modification leads to significant alterations in its metabolic fate and biological activity, positioning nor-DCA as a unique modulator of bile acid signaling pathways. This guide will delve into the known biological functions of nor-DCA in humans, providing a technical resource for the scientific community.
Synthesis and Metabolism of this compound
Synthesis
This compound is not a primary bile acid synthesized in the human liver. Its formation is attributed to the metabolic activities of the gut microbiota. The primary pathway for nor-DCA synthesis is believed to be the bacterial side-chain shortening of deoxycholic acid (DCA)[1]. An alternative, though less prominent, pathway involves the 7α-dehydroxylation of norcholic acid by intestinal bacteria.
A laboratory synthesis of this compound has been described, providing a source of this compound for research purposes. The synthesis involves a one-carbon degradation of the side chain of deoxycholic acid[2].
In Vitro Metabolism
The metabolism of this compound has been investigated using in vitro systems with enzyme-enriched liver subcellular fractions from human, mouse, and rat sources. These studies have identified several key metabolic pathways for nor-DCA, including:
-
Hydroxylation
-
Oxidation
-
Epimerization
-
Sulfation
-
Glucuronidation
The primary metabolites of nor-DCA are hydroxylated, oxidized, epimerized, sulfated, and glucuronidated forms of the parent molecule.
Biological Functions and Receptor Interactions
The biological activities of this compound are primarily mediated through its interaction with two key bile acid-activated receptors: the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
Farnesoid X Receptor (FXR) Antagonism
Table 1: FXR Antagonist Activity of Various Bile Acids
| Compound | Antagonist Activity (IC50) | Reference |
| Guggulsterone | 15-17 µM | [4] |
| Tauro-β-muricholic Acid | 40 µM | [3] |
| Tauro-α-muricholic acid | 28 µM |
Note: IC50 values for nor-DCA are not currently available in the literature.
TGR5 Agonism
This compound is expected to be an agonist of TGR5. The agonistic activity of various bile acids on TGR5 has been characterized, with the following rank order of potency: lithocholic acid (LCA) > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA).
Table 2: TGR5 Agonist Activity of Various Bile Acids
| Compound | Agonist Activity (EC50) | Reference |
| Lithocholic acid (LCA) | 0.53 µM | |
| Deoxycholic acid (DCA) | 1.01 µM | |
| Chenodeoxycholic acid (CDCA) | 4.43 µM | |
| Cholic acid (CA) | 7.72 µM | |
| Taurolithocholic acid (TLCA) | 0.33 µM |
Note: EC50 values for nor-DCA are not currently available in the literature.
Signaling Pathways
The modulation of FXR and TGR5 by this compound would initiate downstream signaling cascades that influence gene expression and cellular function.
FXR Signaling Pathway
As an antagonist of FXR, nor-DCA would inhibit the canonical FXR signaling pathway. FXR is a nuclear receptor that, upon activation by agonist bile acids, forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP). By antagonizing FXR, nor-DCA would prevent these downstream effects.
FXR Signaling Pathway Modulation by nor-DCA
TGR5 Signaling Pathway
As a TGR5 agonist, nor-DCA would activate this G protein-coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.
TGR5 Signaling Pathway Activation by nor-DCA
Experimental Protocols
Synthesis of this compound
A detailed protocol for the one-carbon degradation of the side chain of deoxycholic acid to synthesize this compound can be found in the work by Schteingart and Hofmann (1988). The general workflow is as follows:
Synthesis of nor-DCA from DCA
Materials:
-
Deoxycholic acid
-
Formic acid
-
Sodium nitrite (B80452)
-
Trifluoroacetic anhydride (B1165640)
-
Trifluoroacetic acid
-
Sodium hydroxide
-
Standard laboratory glassware and equipment
Procedure:
-
Formylation: Treat deoxycholic acid with formic acid to obtain the formylated derivative.
-
Beckmann Rearrangement: React the formylated bile acid with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This "second order" Beckmann rearrangement yields the 24-nor-23-nitrile.
-
Hydrolysis: Subject the nitrile to alkaline hydrolysis to yield this compound.
-
Purification: Purify the final product using standard techniques such as crystallization or chromatography.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for studying the metabolism of this compound using human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar but chromatographically distinct bile acid)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing HLMs, phosphate buffer, and the NADPH regenerating system. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add this compound to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: At each time point, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.
FXR Antagonist Reporter Gene Assay
This protocol outlines a cell-based reporter gene assay to assess the FXR antagonist activity of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for human FXR and RXR
-
FXR-responsive reporter plasmid (e.g., containing multiple FXREs driving luciferase expression)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound
-
FXR agonist (e.g., GW4064 or CDCA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and control plasmids using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of an FXR agonist (e.g., EC80 concentration). Include appropriate controls (vehicle, agonist alone).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
TGR5 Agonist cAMP Assay
This protocol describes a method to measure the TGR5 agonist activity of this compound by quantifying intracellular cAMP levels.
Materials:
-
CHO-K1 cells (or other suitable cell line) stably expressing human TGR5
-
Cell culture medium and reagents
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the TGR5-expressing cells in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control and a known TGR5 agonist as a positive control (e.g., lithocholic acid).
-
Incubation: Incubate the cells for a short period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound to determine the EC50 value.
Potential Therapeutic Applications
The unique pharmacological profile of this compound as a potential FXR antagonist and TGR5 agonist suggests several therapeutic possibilities, although these are largely speculative at this stage and require further investigation.
-
Cholestatic Liver Diseases: By antagonizing FXR, nor-DCA may increase bile acid synthesis and flow, which could be beneficial in certain cholestatic conditions.
-
Metabolic Disorders: TGR5 activation is known to improve glucose homeostasis and increase energy expenditure. As a TGR5 agonist, nor-DCA could have therapeutic potential in type 2 diabetes and obesity.
-
Inflammatory Conditions: TGR5 activation has anti-inflammatory effects, suggesting a possible role for nor-DCA in inflammatory bowel disease and other inflammatory disorders.
Conclusion and Future Directions
This compound is a C23 bile acid with distinct metabolic and signaling properties compared to its C24 homologue, deoxycholic acid. While current research suggests it functions as an FXR antagonist and a TGR5 agonist, a significant knowledge gap remains, particularly concerning quantitative data on its receptor interactions and its precise physiological roles in humans. Future research should focus on:
-
Quantitative Characterization: Determining the binding affinities (IC50) of nor-DCA for FXR and its activation potencies (EC50) for TGR5.
-
In Vivo Studies: Investigating the effects of nor-DCA in animal models of cholestatic liver disease, metabolic disorders, and inflammatory conditions.
-
Human Studies: Quantifying the levels of nor-DCA in human populations and correlating these with various physiological and pathological states.
A deeper understanding of the biological functions of this compound will be crucial for evaluating its potential as a therapeutic agent and for unraveling the complex signaling network of bile acids in human health and disease.
References
Metabolic Fate of Nordeoxycholic Acid in the Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordeoxycholic acid (nor-DCA), a C23 analogue of deoxycholic acid, is a hydrophobic bile acid that has garnered significant attention due to its potential therapeutic effects and inherent toxicity. Understanding its metabolic fate within the liver is crucial for elucidating its mechanism of action and assessing its safety profile. This technical guide provides a comprehensive overview of the hepatic transport, metabolism, and toxicological implications of nor-DCA. Detailed experimental protocols and signaling pathways are presented to facilitate further research in this area.
Introduction
Bile acids are integral signaling molecules and play a critical role in lipid digestion and absorption. Their homeostasis is tightly regulated, and disruptions can lead to various liver diseases. This compound (nor-DCA) is a side-chain-shortened bile acid that exhibits unique metabolic characteristics compared to its C24 counterparts. While showing promise in certain cholestatic conditions, its hydrophobicity raises concerns about potential hepatotoxicity. This guide delves into the intricate processes governing the hepatic disposition of nor-DCA.
Hepatic Transport of this compound
The entry of bile acids into hepatocytes is a critical first step in their metabolism. Unlike many conventional bile acids, the hepatic uptake of nor-DCA is not predominantly mediated by the major solute carrier transporters.
Key Findings:
-
Limited Role of Major Uptake Transporters: Studies have shown that nor-DCA is not a significant substrate for the major hepatic uptake transporters, including organic anion transporting polypeptides OATP1B1, OATP1B3, OATP2B1, and the sodium taurocholate cotransporting polypeptide (NTCP).
-
Passive Diffusion: The transport of nor-DCA across the hepatocyte membrane is thought to occur primarily through passive diffusion, a process driven by its concentration gradient and lipophilic nature.
-
Potential Role of Other Transporters: Some evidence from rodent studies suggests the involvement of other transporters, such as Oatp1a4, in the hepatic uptake of nor-DCA. However, their relevance in humans remains to be fully elucidated.
Experimental Workflow: In Vitro Hepatic Uptake Assay
The following workflow outlines a common method to assess the contribution of specific transporters to the hepatic uptake of a compound like nor-DCA.
Experimental workflow for assessing transporter-mediated hepatic uptake.
Hepatic Metabolism of this compound
Once inside the hepatocyte, nor-DCA undergoes phase I and phase II metabolic transformations to increase its water solubility and facilitate its elimination. A key feature of nor-DCA metabolism is its inefficient conjugation with amino acids.
Phase I Metabolism
Phase I metabolism of nor-DCA primarily involves hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. In mice, CYP3A11 has been identified as a key enzyme in the detoxification of nor-DCA.[1][2] Overexpression of CYP3A11 can mitigate the toxic effects of nor-DCA.[1][2]
Phase II Metabolism: Conjugation
Phase II metabolism is the primary route for the detoxification and elimination of nor-DCA.
-
Inefficient Amidation: Unlike most endogenous bile acids, nor-DCA is a poor substrate for conjugation with taurine (B1682933) or glycine.[3] This resistance to amidation is a defining characteristic of its metabolism.
-
Sulfation: Sulfation, the addition of a sulfonate group catalyzed by sulfotransferases (SULTs), is another important pathway in nor-DCA metabolism.
Data Presentation: Comparative Metabolism of Bile Acids
While specific kinetic parameters for nor-DCA are not extensively documented, the following table provides a comparative overview of the metabolic pathways for nor-DCA and other relevant bile acids, including known kinetic data for the latter to provide context.
| Bile Acid | Primary Metabolic Pathways in the Liver | Key Enzymes Involved | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| This compound (nor-DCA) | Glucuronidation, Sulfation, Hydroxylation | UGTs, SULTs, CYPs (e.g., CYP3A11 in mice) | Data not available | Data not available |
| Deoxycholic Acid (DCA) | Taurine & Glycine Conjugation, Hydroxylation | BACS, BACT, CYP3A4 | N/A | N/A |
| Chenodeoxycholic Acid (CDCA) | Taurine & Glycine Conjugation, Glucuronidation | BACS, BACT, UGT2B7 | 15 (for UGT2B7) | 160 (for UGT2B7) |
| Ursodeoxycholic Acid (UDCA) | Taurine & Glycine Conjugation | BACS, BACT | N/A | N/A |
Data for CDCA glucuronidation by UGT2B7 is provided for comparative purposes. BACS: Bile acid-CoA synthetase; BACT: Bile acid-CoA:amino acid N-acyltransferase.
Metabolic Pathway of this compound in Hepatocytes
The following diagram illustrates the primary metabolic routes of nor-DCA within a hepatocyte.
Hepatic metabolism of this compound.
Hepatotoxicity of this compound
The accumulation of hydrophobic bile acids, such as nor-DCA, in the liver can lead to cellular injury.
Mechanisms of nor-DCA-induced Hepatotoxicity:
-
Endoplasmic Reticulum (ER) Stress: Nor-DCA has been shown to induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.
-
Inflammation: Nor-DCA can trigger a pro-inflammatory response in the liver, characterized by the upregulation of inflammatory cytokines.
-
Autophagy Suppression: This bile acid can suppress autophagy, a cellular process essential for the removal of damaged organelles and proteins, further contributing to cellular stress and injury.
Signaling Pathway: Nor-DCA Induced Hepatotoxicity
The diagram below outlines the signaling cascade initiated by nor-DCA leading to hepatocyte injury.
Signaling pathway of nor-DCA-induced hepatotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of nor-DCA metabolism in the liver.
In Vitro Glucuronidation Assay Using Human Liver Microsomes
Objective: To determine the rate of nor-DCA glucuronidation by human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound (nor-DCA)
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of nor-DCA in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL), MgCl₂ (final concentration 5 mM), and Tris-HCl buffer.
-
Add varying concentrations of nor-DCA to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration 2 mM).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the formation of nor-DCA-glucuronide using a validated LC-MS/MS method.
Hepatocyte Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of nor-DCA on cultured hepatocytes.
Materials:
-
Primary human hepatocytes or HepG2/HepaRG cells
-
Cell culture medium
-
This compound (nor-DCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to attach and form a monolayer.
-
Treat the cells with various concentrations of nor-DCA for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, remove the medium containing nor-DCA.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Conclusion
The metabolic fate of this compound in the liver is complex and distinct from that of conventional bile acids. Its inefficient amidation and reliance on glucuronidation and sulfation for detoxification, coupled with its potential for passive diffusion into hepatocytes, contribute to its unique pharmacological and toxicological profile. The inherent hydrophobicity of nor-DCA can lead to significant hepatotoxicity through the induction of ER stress, inflammation, and suppression of autophagy. Further research, particularly in generating quantitative kinetic data for its metabolic pathways, is essential for a complete understanding of its disposition and for the safe development of nor-DCA-based therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to explore these critical areas.
References
Nordeoxycholic Acid and the Farnesoid X Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. While the interactions of primary and major secondary bile acids with FXR are well-documented, the activities of structurally modified bile acids, such as nordeoxycholic acid (nor-DCA), are less defined yet of significant interest for therapeutic development. This compound, a C23 analogue of deoxycholic acid, possesses a shortened carboxylic acid side chain, a modification known to influence receptor interaction. This technical guide provides a comprehensive overview of the known and hypothesized interactions between this compound and FXR. It synthesizes available data on related compounds, details relevant experimental protocols for characterization, and visualizes the core signaling pathways and experimental workflows. Due to a lack of direct quantitative data for nor-DCA in the public domain, this guide leverages structure-activity relationship principles to infer its potential as a modulator of FXR.
Introduction to the Farnesoid X Receptor (FXR)
The farnesoid X receptor (FXR; NR1H4) is a ligand-activated transcription factor that functions as the body's primary sensor for bile acids.[1] FXR is highly expressed in tissues central to bile acid metabolism, including the liver, intestine, and kidneys.[2] Upon activation by endogenous bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2]
The activation of FXR initiates a cascade of events that are crucial for metabolic regulation:
-
Feedback Inhibition of Bile Acid Synthesis: FXR activation is a key step in the negative feedback loop that controls bile acid production. It transcriptionally represses Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This repression is mediated through two primary mechanisms: the induction of the Small Heterodimer Partner (SHP) in the liver and the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine.[1]
-
Regulation of Bile Acid Transport: FXR governs the expression of several transporters responsible for the enterohepatic circulation of bile acids. It stimulates the expression of the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β), which are involved in the efflux of bile acids from hepatocytes.
This compound: A Structural Perspective
This compound (nor-DCA) is a C23 derivative of the secondary bile acid, deoxycholic acid (DCA). The defining structural feature of nor-DCA is the loss of one carbon from the pentanoic acid side chain, resulting in a butanoic acid side chain. This seemingly minor modification can have a significant impact on the molecule's interaction with the FXR ligand-binding domain (LBD).
Studies on the structure-activity relationship of various bile acids and their derivatives have shown that the length and flexibility of the side chain are important determinants of FXR activation. Research indicates that shortening the steroid side chain of bile acids can lead to a decrease in their ability to activate FXR. Therefore, it is hypothesized that nor-DCA may act as a weaker agonist or potentially as a partial agonist/antagonist of FXR compared to its C24 parent compound, DCA.
Quantitative Data on FXR Ligands
| Ligand | Type | Receptor | Assay Type | Potency (EC50/IC50) |
| Chenodeoxycholic Acid (CDCA) | Endogenous Agonist | Human FXR | Reporter Assay | ~10-50 µM |
| Deoxycholic Acid (DCA) | Endogenous Agonist | Human FXR | Reporter Assay | Weaker than CDCA |
| Lithocholic Acid (LCA) | Endogenous Agonist | Human FXR | Reporter Assay | Weaker than CDCA |
| Cholic Acid (CA) | Endogenous Agonist | Human FXR | Reporter Assay | Weaker than CDCA |
| Ursodeoxycholic Acid (UDCA) | Endogenous Modulator | Human FXR | Reporter Assay | Very weak agonist/antagonist |
| Obeticholic Acid (OCA) | Synthetic Agonist | Human FXR | Reporter Assay | ~99 nM |
| GW4064 | Synthetic Agonist | Human FXR | Coactivator Recruitment | ~30 nM |
| Guggulsterone | Natural Antagonist | Human FXR | Reporter Assay | IC50 ~15-17 µM |
This table is a compilation of data from multiple sources and assay conditions may vary.
FXR Signaling Pathway
The activation of FXR by an agonist ligand initiates a well-defined signaling cascade. The binding of the ligand to the FXR ligand-binding domain (LBD) induces a conformational change that stabilizes the active form of the receptor. This conformational shift leads to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated FXR then forms a heterodimer with RXR, and this complex binds to FXREs on the DNA to regulate the transcription of target genes.
Two of the most critical downstream effects of FXR activation are the induction of SHP and FGF19, both of which play a central role in the negative feedback regulation of bile acid synthesis by ultimately suppressing the expression of the CYP7A1 gene.
Experimental Protocols for Assessing FXR Interaction
To empirically determine the interaction of this compound with FXR, a series of established biochemical and cell-based assays would be employed. The two most common and informative methods are the FXR reporter gene assay and the co-activator recruitment assay.
FXR Reporter Gene Assay
This cell-based assay is designed to measure the ability of a test compound to functionally activate or inhibit FXR-mediated gene transcription.
Principle: Cells, typically a human embryonic kidney cell line (HEK293T) or a human liver cancer cell line (HepG2), are co-transfected with two plasmids. The first plasmid expresses the human FXR protein, and the second contains a reporter gene, such as luciferase, under the transcriptional control of a promoter containing multiple copies of an FXRE. If a test compound activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs and drives the expression of the luciferase gene. The amount of light produced upon the addition of a substrate is proportional to the level of FXR activation. For screening potential antagonists, the assay is performed in the presence of a known FXR agonist, and a reduction in the luminescent signal indicates inhibition.
Detailed Protocol:
-
Cell Culture & Seeding:
-
Culture HEK293T or HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.
-
-
Transfection:
-
Prepare a transfection mixture containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency) using a suitable transfection reagent.
-
Add the transfection mixture to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., CDCA as a positive agonist control, GW4064 as a potent agonist control, and a vehicle control like DMSO).
-
Replace the cell culture medium with fresh medium containing the test compounds. For antagonist testing, co-treat with a known agonist at its EC80 concentration.
-
Incubate the cells for an additional 24 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer. If a normalization plasmid was used, perform the corresponding assay.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the internal control signal.
-
Plot the normalized data against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
TR-FRET Co-activator Recruitment Assay
This biochemical assay provides a direct measure of the binding of a co-activator peptide to the FXR ligand-binding domain (LBD) in the presence of a test compound. It is a powerful tool for identifying direct agonists and antagonists.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules. In this assay, a recombinant, tagged FXR-LBD (e.g., GST-tagged) is mixed with a biotinylated peptide corresponding to the LXXLL motif of a known co-activator, such as SRC-1. A fluorescent donor molecule (e.g., a terbium-labeled anti-GST antibody) is targeted to the FXR-LBD, and a fluorescent acceptor molecule (e.g., streptavidin-conjugated XL665) is targeted to the co-activator peptide. When an agonist compound binds to the FXR-LBD, it induces a conformational change that promotes the binding of the co-activator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur, which is measured as a specific fluorescent signal. Antagonists will disrupt this interaction and lead to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Dilute the recombinant GST-tagged FXR-LBD, the biotinylated SRC-1 peptide, the Tb-anti-GST antibody (donor), and the Streptavidin-XL665 (acceptor) to their final working concentrations in an appropriate assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well low-volume black plate, add the test compound (this compound) across a range of concentrations.
-
Include wells for vehicle (DMSO), a positive control agonist (e.g., CDCA or GW4064), and a negative control (no ligand).
-
-
Incubation:
-
Add the prepared mixture of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells of the assay plate.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, typically with excitation at 340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the signal ratio against the compound concentration and fit the data to a dose-response curve to determine EC50 or IC50 values.
-
Conclusion
While direct experimental evidence for the interaction of this compound with the farnesoid X receptor is currently limited, its structural similarity to the known FXR agonist deoxycholic acid, combined with established structure-activity relationships for bile acids, suggests that it is a likely modulator of FXR activity. The shortening of its side chain implies that it may be a weaker agonist than DCA, or potentially exhibit partial agonist or antagonist properties. The experimental protocols detailed in this guide provide a clear roadmap for the empirical characterization of nor-DCA's interaction with FXR. Such studies are essential for a deeper understanding of the therapeutic potential of this and other structurally modified bile acids in the context of metabolic and cholestatic diseases.
References
Nordeoxycholic Acid in Human Serum: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nordeoxycholic acid (NDCA), a C23 derivative of deoxycholic acid, is a bile acid whose physiological presence and concentration in human serum are subjects of conflicting reports in scientific literature. While some sources suggest it is an endogenous human metabolite with sex-dependent concentration differences, other metabolic profiling studies indicate it is primarily found in mice and not readily detectable in human plasma. This guide provides a comprehensive overview of the current, albeit contradictory, data on NDCA in human serum. It details established methodologies for its quantification, explores its potential signaling pathways based on known bile acid biology, and presents the conflicting evidence regarding its physiological concentrations.
Physiological Concentrations of this compound in Serum: A Point of Contention
The concentration of this compound in the serum of healthy humans is not well-established, with conflicting information present in the scientific literature.
One commercial source states that serum levels of this compound are lower in men compared to women, implying its endogenous presence in humans[1]. However, a study focused on the normal range of various bile acids in human and mouse plasma reported that 23-nordeoxycholic acid was primarily detected in mouse plasma and not in human plasma. This presents a significant contradiction that requires further research for clarification.
An in vitro study has shown that human liver subcellular fractions can metabolize 23-nordeoxycholic acid, suggesting that the human body possesses the enzymatic machinery to process this bile acid[2][3]. This finding, however, does not confirm its endogenous production or its presence in the systemic circulation under normal physiological conditions.
Given the conflicting evidence, it is not possible to provide a definitive physiological concentration range for this compound in human serum at this time. Researchers should approach the quantification of this analyte in human samples with the understanding that its presence and concentration are not yet conclusively determined.
Experimental Protocols for Quantification in Serum
The quantification of this compound in serum can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bile acid analysis. Below is a representative protocol adapted from established methods for the analysis of a panel of bile acids in human serum[4][5].
Sample Preparation: Protein Precipitation
-
Thaw serum samples on ice.
-
To 100 µL of serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of analytical standards.
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the extraction and quantification of this compound from serum using LC-MS/MS.
Putative Signaling Pathways of this compound
While specific signaling pathways for this compound have not been elucidated, its structural similarity to other bile acids, particularly deoxycholic acid, suggests it may interact with the primary bile acid-activated nuclear and G-protein coupled receptors: the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5). The following diagrams illustrate the hypothetical activation of these pathways by this compound.
Putative Farnesoid X Receptor (FXR) Signaling Pathway
Caption: Hypothetical activation of the Farnesoid X Receptor (FXR) by this compound, leading to changes in gene expression.
Putative Takeda G-protein coupled Receptor 5 (TGR5) Signaling Pathway
Caption: Hypothetical activation of the Takeda G-protein coupled Receptor 5 (TGR5) by this compound, initiating a cAMP-dependent signaling cascade.
Conclusion and Future Directions
The physiological role and serum concentrations of this compound in humans remain an open area of investigation. The conflicting reports necessitate further, targeted metabolomic studies in large, well-characterized human cohorts to definitively establish its presence and physiological range. The provided experimental protocol offers a robust starting point for such investigations. Furthermore, in vitro and in vivo studies are required to validate the putative signaling pathways of this compound through FXR and TGR5 and to understand its potential biological functions. For researchers in drug development, clarifying the endogenous status of this compound is critical before considering it as a biomarker or a therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural identification of in vitro metabolites for 23-nordeoxycholic acid by structural analogue matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Nordeoxycholic Acid on Gut Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nordeoxycholic acid (nor-DXC), specifically its synthetic derivative 24-nor-ursodeoxycholic acid (NorUDCA), is emerging as a potent modulator of intestinal health. While extensive research highlights its profound immunomodulatory effects within the gut, particularly in the context of inflammatory bowel disease (IBD) and primary sclerosing cholangitis (PSC), its direct impact on the physical and functional integrity of the gut barrier is an area of growing interest. This technical guide synthesizes the current understanding of NorUDCA's mechanisms of action, focusing on its influence on gut barrier function. It provides an in-depth look at the relevant signaling pathways, detailed experimental protocols for investigation, and a summary of available quantitative data. For aspects where direct evidence for NorUDCA is limited, data from its parent compound, ursodeoxycholic acid (UDCA), and the related tauroursodeoxycholic acid (TUDCA) are presented as valuable comparators to infer potential mechanisms.
Introduction: The Gut Barrier and the Role of Bile Acids
The intestinal barrier is a complex, multi-layered system crucial for absorbing nutrients while preventing the translocation of harmful luminal contents, such as bacteria and toxins, into the systemic circulation. This barrier is composed of a physical layer, including the mucus and a single layer of intestinal epithelial cells sealed by tight junctions, and a functional immune barrier. Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that modulate various physiological processes in the gut, including inflammation and barrier integrity. NorUDCA, a synthetic C23 bile acid analogue, has demonstrated significant therapeutic potential in immune-mediated intestinal and liver diseases.
This compound (NorUDCA) and Its Immunomodulatory Effects in the Gut
Current research strongly indicates that NorUDCA's primary beneficial effects in the gut are mediated through its potent immunomodulatory properties. It has been shown to recalibrate the balance between pro-inflammatory and anti-inflammatory immune cells, thereby indirectly contributing to the preservation of gut barrier integrity by reducing inflammation-induced damage.
Modulation of T-cell Differentiation and Function
NorUDCA has been shown to directly target T-helper 17 (TH17) cells, which are key drivers of inflammation in conditions like IBD. It suppresses the differentiation and effector function of pathogenic TH17 cells and promotes their transdifferentiation into anti-inflammatory regulatory T cells (Tregs).[1][2][3][4] This shift in the TH17/Treg balance is a critical mechanism for resolving intestinal inflammation. In vivo studies have demonstrated that NorUDCA treatment leads to a reduction in immune cell infiltration and preserves the intestinal architecture and mucus barrier integrity in models of intestinal inflammation.[3]
The mTORC1 Signaling Pathway
The immunomodulatory effects of NorUDCA are largely attributed to its ability to attenuate the glutamine-mTORC1-glycolysis signaling axis in T cells. By inhibiting the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), NorUDCA curtails the metabolic reprogramming that is essential for the pro-inflammatory functions of TH17 cells.
Potential Direct Effects of NorUDCA on Gut Barrier Function
While direct evidence for NorUDCA's impact on intestinal permeability and tight junction protein expression is still emerging, studies on its parent compound, UDCA, and the related TUDCA, provide strong indications of a protective role.
Regulation of Intestinal Permeability
In vivo studies have shown that UDCA can protect the intestinal barrier from LPS-induced injury, as measured by a significant reduction in FITC-dextran leakage into the serum. Similarly, TUDCA has been demonstrated to reduce intestinal permeability in models of colitis. It is plausible that NorUDCA shares these protective properties.
Modulation of Tight Junction Proteins
Tight junctions are multiprotein complexes that regulate paracellular permeability. Key proteins include occludin, claudins, and zonula occludens (ZO) proteins. TUDCA treatment has been shown to inhibit the downregulation of ZO-1 and occludin in a mouse model of colitis, contributing to the maintenance of barrier integrity.
Signaling Pathways Implicated in Bile Acid-Mediated Barrier Protection (Inferred from UDCA/TUDCA studies)
-
Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) Pathway: Studies with UDCA suggest that it promotes intestinal epithelial cell migration and protects against injury through an EGFR- and COX-2-dependent mechanism. UDCA was found to stimulate both EGFR phosphorylation and COX-2 induction.
-
Takeda G-protein coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor for bile acids that is expressed in intestinal epithelial cells. Activation of TGR5 by bile acids can stimulate signaling pathways that enhance intestinal barrier protection. TUDCA has been shown to improve intestinal barrier function through a TGR5-dependent mechanism.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of NorUDCA and related bile acids on gut inflammation and barrier function.
Table 1: Effects of NorUDCA on Gut Inflammation in a CD4+ T-cell Transfer Model of Colitis
| Parameter | Control (Colitis) | NorUDCA-treated (Colitis) | Reference |
| Colon Length (cm) | ~ 5.5 | ~ 7.0 | |
| Histopathological Score | ~ 6.0 | ~ 2.5 | |
| TH17 Cells in Lamina Propria (%) | ~ 4.0 | ~ 2.0 | |
| Treg Cells in Lamina Propria (%) | ~ 2.5 | ~ 5.0 |
Table 2: Effects of UDCA on Intestinal Permeability in an LPS-induced Injury Model
| Parameter | Control | LPS-treated | LPS + UDCA-treated | Reference |
| Serum FITC-Dextran (fold increase) | 1.0 | 9.7 ± 2.6 | 2.7 ± 0.6 |
Table 3: Effects of TUDCA on Tight Junction Protein Expression in a DSS-induced Colitis Model
| Protein | Control | DSS-treated | DSS + TUDCA-treated | Reference |
| ZO-1 (relative expression) | High | Low | Restored towards control | |
| Occludin (relative expression) | High | Low | Restored towards control |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the impact of this compound and related compounds on gut barrier function.
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This assay measures the translocation of a fluorescently labeled, non-absorbable dextran (B179266) molecule from the gut lumen into the bloodstream, providing an in vivo assessment of intestinal barrier integrity.
Protocol Overview:
-
Animal Model: Use a relevant animal model of intestinal inflammation or barrier dysfunction (e.g., DSS-induced colitis, LPS challenge, or T-cell transfer colitis).
-
Treatment: Administer NorUDCA or vehicle control to the respective animal groups for a specified duration.
-
Fasting: Fast the animals for 4-6 hours prior to the assay.
-
FITC-Dextran Administration: Orally gavage the animals with a solution of FITC-dextran (e.g., 4 kDa).
-
Blood Collection: After a defined period (e.g., 4 hours), collect blood samples via cardiac puncture or from the tail vein.
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Fluorescence Measurement: Measure the fluorescence intensity of the plasma using a fluorometer.
-
Data Analysis: Compare the fluorescence levels between the different treatment groups to determine the relative intestinal permeability.
Transepithelial Electrical Resistance (TEER) Measurement in Caco-2 Cell Monolayers
TEER is a widely used in vitro method to assess the integrity of epithelial cell monolayers by measuring the electrical resistance across the cell layer.
Protocol Overview:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer.
-
Treatment: Treat the Caco-2 monolayers with NorUDCA or control vehicle at various concentrations and for different durations.
-
TEER Measurement: Use a voltohmmeter with "chopstick" electrodes to measure the electrical resistance across the monolayer.
-
Data Calculation: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).
-
Data Analysis: Compare the TEER values between treated and control groups to assess the effect on barrier integrity.
Immunofluorescence Staining of Tight Junction Proteins in Intestinal Tissue
This technique allows for the visualization and localization of specific tight junction proteins within the intestinal epithelium.
Protocol Overview:
-
Tissue Preparation: Collect intestinal tissue samples and fix them in formalin, followed by embedding in paraffin (B1166041).
-
Sectioning: Cut thin sections of the paraffin-embedded tissue and mount them on microscope slides.
-
Deparaffinization and Rehydration: Remove the paraffin and rehydrate the tissue sections through a series of xylene and ethanol (B145695) washes.
-
Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigenic sites of the target proteins.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: Incubate the sections with primary antibodies specific for the tight junction proteins of interest (e.g., anti-occludin, anti-ZO-1, anti-claudin-1).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the slides with an anti-fade mounting medium.
-
Microscopy: Visualize the stained sections using a fluorescence or confocal microscope.
Conclusion and Future Directions
This compound, particularly NorUDCA, demonstrates significant promise as a therapeutic agent for inflammatory gut disorders. Its well-established immunomodulatory effects, centered on the inhibition of the mTORC1 pathway in T cells, contribute to the resolution of intestinal inflammation and the preservation of the overall gut architecture. While direct evidence for NorUDCA's impact on gut barrier function is still developing, compelling data from its parent and related compounds, UDCA and TUDCA, suggest a high likelihood of direct protective effects on intestinal permeability and tight junction integrity.
Future research should focus on elucidating the precise molecular mechanisms by which NorUDCA directly influences intestinal epithelial cells. Investigating its interactions with key receptors like FXR and TGR5 in the context of barrier regulation will be crucial. Furthermore, quantitative studies employing the experimental protocols outlined in this guide are needed to definitively characterize the dose-dependent and time-course effects of NorUDCA on gut barrier function. Such studies will be instrumental in advancing the development of NorUDCA as a novel therapeutic for a range of intestinal diseases characterized by barrier dysfunction.
References
Genetic Pathways Influencing Nordeoxycholic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxycholic acid (NDCA), a C23 bile acid, represents a less common but physiologically relevant class of bile acids. Unlike the well-characterized biosynthesis of C24 bile acids via peroxisomal beta-oxidation, the formation of NDCA involves a distinct pathway of side-chain shortening. This technical guide delineates the current understanding of the genetic and enzymatic pathways influencing NDCA production, with a focus on the emerging role of peroxisomal alpha-oxidation. We provide a comprehensive overview of the key enzymes, their genetic determinants, and the regulatory mechanisms that govern the synthesis of this C23 bile acid. This document summarizes quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated pathways to facilitate further research and drug development efforts targeting bile acid metabolism.
Introduction to Nordeoxycholic Acid
Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing crucial roles in lipid digestion, absorption, and signaling. The majority of bile acids in humans are C24 molecules, such as cholic acid and chenodeoxycholic acid. This compound (NDCA) is a C23 bile acid, characterized by a shortened side chain. While present in lower concentrations than its C24 counterparts, the study of NDCA and its biosynthetic pathways offers insights into the diversity of bile acid metabolism and its potential implications in health and disease.
The Putative Alpha-Oxidation Pathway for this compound Biosynthesis
Current evidence suggests that the production of NDCA from its C24 precursor, cholic acid, does not proceed through the canonical beta-oxidation pathway responsible for shortening the C27 side chain of cholesterol precursors. Instead, a peroxisomal alpha-oxidation pathway is implicated in the removal of a single carbon from the C24 side chain to yield a C23 bile acid.
Key Enzymes and Genetic Determinants
The precise enzymatic cascade for bile acid alpha-oxidation is an active area of research. However, studies on related metabolic pathways and knockout animal models have provided significant clues. The alpha-oxidation of fatty acids involves a series of enzymatic reactions, and a similar process is hypothesized for bile acids.
A key piece of evidence for the involvement of alpha-oxidation in C23 bile acid formation comes from studies on mice with a knockout of the gene for sterol carrier protein-X (SCPx). These mice exhibit elevated levels of 23-norcholic acid and 23-norchenodeoxycholic acid, suggesting that a disruption in the normal beta-oxidation pathway can lead to the shunting of substrates through an alternative alpha-oxidation pathway.[1]
The proposed steps for the alpha-oxidation of cholic acid to nordoxycholic acid are as follows:
-
Activation: Cholic acid is likely activated to its CoA-thioester, cholyl-CoA.
-
Hydroxylation: A putative hydroxylase introduces a hydroxyl group at the C-24 position of the cholyl-CoA side chain.
-
Oxidation and Decarboxylation: The 24-hydroxy-cholyl-CoA is then oxidized and subsequently decarboxylated to yield a C23-aldehyde.
-
Oxidation to Carboxylic Acid: The C23-aldehyde is oxidized to the final C23 carboxylic acid, nordoxycholic acid.
Regulatory Mechanisms
The regulation of the alpha-oxidation pathway for bile acids is not well understood. It is plausible that the expression of the enzymes involved is influenced by the overall bile acid pool size and composition, through the action of nuclear receptors such as the farnesoid X receptor (FXR). Further research is needed to elucidate the specific transcription factors and signaling pathways that control the flux through this pathway.
Quantitative Data on this compound Production
Quantitative data on the production and concentration of nordoxycholic acid are limited. The available information is primarily derived from studies of animal models with genetic modifications that alter bile acid metabolism.
| Parameter | Value | Species/Model | Reference |
| Relative Abundance of 23-norcholic acid | Elevated | SCPx knockout mice | [1] |
| Relative Abundance of 23-norchenodeoxycholic acid | Elevated | SCPx knockout mice | [1] |
Further research is required to establish reference ranges for NDCA in various biological matrices under normal physiological and pathological conditions.
Experimental Protocols
The study of nordoxycholic acid biosynthesis requires specialized analytical techniques and experimental models.
Analysis of C23 Bile Acids by Mass Spectrometry
Objective: To identify and quantify nordoxycholic acid and other C23 bile acids in biological samples.
Methodology:
-
Sample Preparation:
-
Extraction: Bile acids are extracted from biological matrices (e.g., bile, liver tissue, feces, serum) using a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane.
-
Solid-Phase Extraction (SPE): The crude extract is further purified using a C18 SPE cartridge to remove interfering substances.
-
Derivatization (Optional): For gas chromatography-mass spectrometry (GC-MS), bile acids are derivatized to form volatile esters (e.g., methyl esters) and ethers (e.g., trimethylsilyl (B98337) ethers). For liquid chromatography-mass spectrometry (LC-MS), derivatization is generally not required.
-
-
Chromatographic Separation:
-
GC-MS: Derivatized bile acids are separated on a capillary GC column.
-
LC-MS: Underivatized bile acids are separated on a reverse-phase HPLC or UPLC column.
-
-
Mass Spectrometric Detection:
-
GC-MS: Electron ionization (EI) is used to generate fragment ions, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification.
-
LC-MS/MS: Electrospray ionization (ESI) in negative ion mode is typically used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for NDCA and other bile acids.
-
In Vitro Enzyme Assays
Objective: To measure the activity of enzymes potentially involved in the alpha-oxidation of cholic acid.
Methodology:
-
Substrate: Radiolabeled or isotopically labeled cholic acid is used as the substrate.
-
Enzyme Source: Microsomal or peroxisomal fractions isolated from liver tissue are used as the enzyme source.
-
Reaction: The substrate is incubated with the enzyme preparation in a buffered solution containing necessary cofactors (e.g., CoA, ATP, NADPH).
-
Product Analysis: The reaction mixture is extracted and the products are separated by HPLC or TLC. The formation of radiolabeled or isotopically labeled NDCA is quantified by scintillation counting or mass spectrometry.
Signaling Pathways and Logical Relationships
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of nordoxycholic acid via peroxisomal alpha-oxidation.
Experimental Workflow for Studying NDCA Production
Caption: A typical experimental workflow for the analysis of nordoxycholic acid.
Conclusion and Future Directions
The biosynthesis of nordoxycholic acid is an emerging area of research that highlights the complexity and diversity of bile acid metabolism. The putative involvement of a peroxisomal alpha-oxidation pathway, supported by evidence from knockout animal models, opens new avenues for investigation. Future research should focus on the definitive identification and characterization of the enzymes involved in this pathway, the elucidation of its regulatory mechanisms, and the determination of the physiological and pathological significance of NDCA. A deeper understanding of these genetic pathways will be invaluable for the development of novel therapeutic strategies targeting bile acid-related diseases.
References
Methodological & Application
Application Notes and Protocols for Nordeoxycholic Acid Extraction from Fecal Samples
Introduction
Nordeoxycholic acid (nor-DCA) is a secondary bile acid that is increasingly recognized for its role as a signaling molecule in various metabolic pathways. The concentration and composition of fecal bile acids, including nor-DCA, are indicative of gut microbiome activity and have been associated with various physiological and pathological conditions. Accurate and reproducible methods for the extraction and quantification of nor-DCA from complex matrices like feces are therefore essential for researchers, scientists, and drug development professionals. This document provides a detailed protocol for the extraction of nor-DCA from human fecal samples for subsequent quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Comparison of Bile Acid Extraction Methods
The following table summarizes quantitative data from various studies on bile acid extraction from fecal samples, providing an overview of the expected performance of these methods. While specific data for nor-DCA is limited, the recovery rates for other bile acids are presented as a reference.
| Extraction Method | Bile Acids Analyzed | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 5% Ammonium-Ethanol Aqueous Solution Extraction | 58 bile acids including primary, secondary, and conjugated forms | 80.05 - 120.83 | 0.01 - 0.24 µg/kg | 0.03 - 0.81 µg/kg | [1] |
| Simple Extraction with Minimal Clean-up | 12 bile acids including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), lithocholic acid (LCA), and their conjugated forms | 83.58 - 122.41 | 2.5 - 15 nM | 2.5 - 15 nM | [2] |
| Solid Phase Extraction (SPE) with C18 Column | General bile acids | 89.1 - 100.2 | Not Reported | Not Reported | [3] |
| Protein Precipitation (for serum, as a reference) | 15 bile acids | 92 - 110 | Not Reported | 5 ng/mL | [4] |
Experimental Protocols
This protocol outlines a robust method for the extraction of nor-DCA from fecal samples, adapted from several validated procedures. The protocol is designed to be compatible with downstream analysis by LC-MS/MS.
Sample Preparation
The initial preparation of fecal samples is a critical step that can significantly impact the efficiency and reproducibility of the extraction. Wet fecal samples are often preferred to avoid the lower recovery rates sometimes observed with dried material.[1]
-
For Wet Feces:
-
Thaw frozen fecal samples at room temperature.
-
Homogenize the fecal sample thoroughly.
-
Accurately weigh approximately 50-100 mg of the homogenized sample into a 2 mL screw-top microcentrifuge tube.
-
It is recommended to prepare a second aliquot of the fecal material to be dried for determining the water content, allowing for results to be expressed per dry weight.
-
-
For Lyophilized (Freeze-Dried) Feces:
-
Lyophilize the fecal sample until a constant weight is achieved.
-
Thoroughly crush the lyophilized stool into a fine powder.
-
Weigh approximately 10-20 mg of the powdered sample into a screw-capped glass tube.
-
Extraction
This protocol utilizes a simple and efficient solvent extraction method.
-
To the weighed fecal sample, add 1.0 mL of a 5% ammonium-ethanol aqueous solution.
-
Add an appropriate internal standard, such as a deuterated analog of nor-DCA (e.g., nor-DCA-d4), to each sample to correct for extraction efficiency and matrix effects.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Homogenize the sample using a bead beater or probe sonicator for 20 minutes.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the solid fecal matter.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
To maximize recovery, repeat the extraction process on the pellet with an additional 1.0 mL of the extraction solvent, and combine the supernatants.
Sample Clean-up (Optional, if significant matrix effects are observed)
For most LC-MS/MS analyses, the supernatant can be directly analyzed after appropriate dilution. However, if significant matrix effects are present, a solid-phase extraction (SPE) clean-up step can be implemented.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the bile acids from the cartridge with 5 mL of methanol.
-
Dry the eluted fraction under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general parameters for the analysis of bile acids by LC-MS/MS. Specific conditions should be optimized for the instrument being used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate nor-DCA from other bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for nor-DCA and the internal standard should be determined by direct infusion of standards.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ro.ecu.edu.au [ro.ecu.edu.au]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Metabolomics for Nor-deoxycholic Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-deoxycholic acid (nor-DCA) is a C23 derivative of the secondary bile acid, deoxycholic acid. As a significant signaling molecule, the accurate quantification of nor-DCA in biological matrices is crucial for understanding its role in metabolic regulation, inflammatory processes, and its potential as a biomarker for various diseases. This application note provides a detailed protocol for the targeted quantitative analysis of nor-DCA in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Targeted metabolomics, which focuses on the measurement of a defined group of metabolites, offers high sensitivity and specificity for quantitative analysis.[1][2] The Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for the precise detection of specific precursor-to-product ion transitions, ensuring accurate quantification even in complex biological samples.[3]
Experimental Workflow
The overall workflow for the targeted analysis of nor-DCA from biological samples is depicted below. It involves sample preparation to remove interfering substances, separation by liquid chromatography, and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Nor-deoxycholic acid (nor-DCA) analytical standard
-
Deuterated internal standard (IS), e.g., d4-Deoxycholic acid (d4-DCA)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human serum (blank and study samples)
Sample Preparation Protocol (from Human Serum)
This protocol is adapted from established methods for bile acid extraction from serum.[4]
-
Sample Thawing: Thaw frozen serum samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the serum sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., d4-DCA at 1 µg/mL in methanol) to each sample, blank, and calibration standard. Vortex briefly.
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Incubation: Vortex the mixture vigorously for 2 minutes. For efficient precipitation, incubate at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 15,000 rpm at 4°C for 10 minutes.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 35% methanol in water. Vortex thoroughly to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 15,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis Protocol
The following parameters are based on typical methods for the analysis of unconjugated bile acids.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Nexera X2 or equivalent |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.9 µm) |
| Column Temperature | 50°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (1:1, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | |
| Time (min) | % B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 8.1 | 30 |
| 10.0 | 30 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500 QTRAP, Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4500 V |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data and MRM Transitions
Nor-deoxycholic acid has a molecular weight of 378.5 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 377.5. Unconjugated bile acids often exhibit limited fragmentation. Therefore, a pseudo-MRM transition monitoring the precursor ion as the product ion is often employed for quantification. A secondary transition corresponding to the loss of a water molecule can be used for confirmation.
Table 3: MRM Transitions for Nor-deoxycholic Acid and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ion Role |
| nor-DCA | 377.5 | 377.5 | 50 | -15 | Quantitative |
| nor-DCA | 377.5 | 359.5 | 50 | -25 | Qualitative |
| d4-DCA (IS) | 395.3 | 377.1 | 50 | -20 | Internal Std. |
Note: Collision energies are instrument-dependent and should be optimized.
Biological Significance and Signaling
Nor-DCA is not just a metabolic end-product but also an active signaling molecule with immunomodulatory properties. Recent studies have shown that nor-ursodeoxycholic acid (nor-UDCA), a structural isomer of nor-DCA, can restrict inflammation driven by T helper 17 (TH17) cells. This is achieved by attenuating the glutamine-mTORC1-glycolysis signaling axis, which is crucial for the function of pathogenic TH17 cells. This mechanism involves the suppression of pro-inflammatory effector functions and promoting the formation of regulatory T cells (Tregs). Given its structural similarity, nor-DCA may possess similar functions, making its quantification essential in immunology and drug development for inflammatory diseases.
Conclusion
This application note provides a comprehensive and robust framework for the targeted quantification of nor-deoxycholic acid in human serum. The detailed protocols for sample preparation and LC-MS/MS analysis, along with specific MRM parameters, offer a reliable method for researchers in clinical and pharmaceutical settings. The ability to accurately profile nor-DCA will facilitate further investigation into its role in health and disease, potentially leading to new diagnostic and therapeutic strategies.
References
- 1. 23-Nordeoxycholic acid | C23H38O4 | CID 193905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nordeoxycholic Acid Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordeoxycholic acid (NDCA) is a C23 bile acid analogue that has garnered significant interest in the scientific community for its potential therapeutic applications in cholestatic and metabolic liver diseases.[1][2][3] Unlike primary bile acids, NDCA exhibits unique biochemical properties, including resistance to amidation, which allows for a distinct metabolic pathway known as cholehepatic shunting.[1][3] This mechanism enables NDCA to directly target bile duct cells (cholangiocytes), stimulating bicarbonate-rich bile flow and protecting these cells from the toxicity of other bile acids. Furthermore, NDCA has demonstrated anti-inflammatory, anti-fibrotic, and anti-proliferative effects, making it a promising candidate for further investigation.
The biological activities of bile acids are primarily mediated by two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor. While many bile acids activate both receptors, understanding the specific interaction of NDCA with each is crucial for elucidating its mechanism of action and therapeutic potential. Cell-based assays provide a powerful and controlled in vitro system to dissect these interactions and quantify the potency and efficacy of NDCA.
This document provides detailed protocols for three key cell-based assays to assess the activity of this compound:
-
TGR5 Activation Luciferase Reporter Assay: To quantify the ability of NDCA to activate the TGR5 signaling pathway.
-
FXR Activation Luciferase Reporter Assay: To determine the effect of NDCA on the transcriptional activity of the FXR receptor.
-
TGR5 Activation cAMP Assay: To measure the downstream second messenger signaling upon TGR5 activation by NDCA.
These protocols are designed to be comprehensive and reproducible, providing researchers with the necessary tools to investigate the cellular effects of this compound.
Signaling Pathways
To understand the basis of the assays, it is essential to visualize the signaling pathways involved.
References
- 1. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Nor-Ursodeoxycholic Acid as a Novel Therapeutic Approach for Cholestatic and Metabolic Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nor-Deoxycholic Acid Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in studying the physiological and therapeutic functions of nor-deoxycholic acid (nor-DCA). Detailed protocols for key experiments are included to facilitate the practical application of these models in a research setting.
Introduction to Nor-Deoxycholic Acid (nor-DCA)
Nor-deoxycholic acid (nor-DCA), also known as 24-nor-ursodeoxycholic acid (norUDCA), is a side-chain shortened C23 homologue of ursodeoxycholic acid (UDCA).[1] This structural modification, specifically the lack of a methylene (B1212753) group in its side chain, confers unique physicochemical and therapeutic properties that distinguish it from its parent compound.[2] A key feature of nor-DCA is its relative resistance to amidation with taurine (B1682933) or glycine.[2][3] This resistance allows it to undergo cholehepatic shunting, a process where it is absorbed by cholangiocytes and then resecreted by hepatocytes, leading to ductular targeting and hepatic enrichment.[2] This mechanism induces a bicarbonate-rich hypercholeresis, which is cholangioprotective. Furthermore, nor-DCA exhibits direct anti-inflammatory, anti-fibrotic, anti-proliferative, and anti-lipotoxic properties, making it a promising therapeutic agent for a range of cholestatic and metabolic liver diseases.
Key Animal Models for Nor-DCA Research
The selection of an appropriate animal model is critical for elucidating the mechanisms of action and therapeutic potential of nor-DCA. The most commonly utilized models are those that recapitulate the pathophysiology of human cholestatic and metabolic liver diseases.
Cholestatic Liver Disease Models
a) Mdr2/Abcb4 Knockout Mouse Model of Sclerosing Cholangitis:
This is the most widely used and relevant model for studying nor-DCA in the context of sclerosing cholangitis. Mdr2/Abcb4 knockout mice lack the canalicular phospholipid flippase, leading to the secretion of bile devoid of phospholipids. This "toxic" bile causes injury to the bile ducts, resulting in inflammation, fibrosis, and ultimately, sclerosing cholangitis, closely mimicking the human disease. Nor-DCA has demonstrated profound therapeutic effects in this model, attenuating liver injury, reducing biliary fibrosis, and improving liver biochemistry. In contrast, the parent compound UDCA has been shown to aggravate bile duct injury in these mice.
b) Bile Duct Ligation (BDL) Model of Obstructive Cholestasis:
The BDL model is an acute model of obstructive cholestasis created by surgically ligating the common bile duct. This leads to a rapid increase in biliary pressure, resulting in bile infarcts, inflammation, and fibrosis. Nor-DCA has been shown to ameliorate liver injury in BDL mice, whereas UDCA can exacerbate it. This model is particularly useful for studying the direct choleretic and cytoprotective effects of nor-DCA in a setting of complete biliary obstruction.
Metabolic Liver Disease Models
a) High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH):
Animal models of NAFLD and NASH are typically induced by feeding rodents a diet high in fat, cholesterol, and/or fructose. These models develop key features of the human disease, including steatosis, inflammation, and fibrosis. Nor-DCA has shown beneficial effects in these models by reducing liver lipogenesis, improving insulin (B600854) sensitivity, and exerting anti-inflammatory and anti-fibrotic actions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of nor-DCA in various animal models.
Table 1: Effects of nor-DCA on Bile Flow and Composition in Mdr2-/- Mice
| Parameter | Control (Mdr2-/-) | nor-DCA Treated (Mdr2-/-) | Reference |
| Bile Flow (µL/g liver/min) | ~1.5 | Increased significantly | |
| Biliary HCO3- Output (nmol/g liver/min) | ~20 | ~240 | |
| Biliary Bile Acid Output (nmol/g liver/min) | ~50 | Increased significantly | |
| Unconjugated BAs in Bile (%) | 0 | ~50 |
Table 2: Effects of nor-DCA on Liver Injury Markers in Cholestatic Models
| Model | Parameter | Control | nor-DCA Treated | Reference |
| Mdr2-/- | Serum ALT (U/L) | Elevated | Significantly Reduced | |
| Mdr2-/- | Liver Fibrosis (Sirius Red) | Severe | Significantly Reduced | |
| BDL | Serum ALP (U/L) | Elevated | Significantly Reduced | |
| BDL | Bile Infarct Area (%) | Present | Significantly Reduced |
Table 3: Effects of nor-DCA in a High-Fat Diet Model of NAFLD/NASH
| Parameter | HFD Control | HFD + nor-DCA | Reference |
| Liver Steatosis Score | High | Significantly Reduced | |
| Liver Fibrosis Score | Present | Significantly Reduced | |
| Hepatic Triglyceride Content | Elevated | Significantly Reduced | |
| Insulin Sensitivity (HOMA-IR) | Impaired | Improved |
Experimental Protocols
Administration of nor-DCA to Mice
a) Dietary Admixture:
This is the most common and convenient method for chronic administration of nor-DCA.
-
Protocol:
-
Calculate the required amount of nor-DCA based on the desired dose (e.g., 0.5% w/w of the diet) and the estimated daily food consumption of the mice.
-
Thoroughly mix the powdered nor-DCA with the powdered standard chow diet to ensure uniform distribution.
-
The diet can be provided ad libitum.
-
Monitor food intake and body weight regularly to ensure accurate dosing.
-
b) Oral Gavage:
This method allows for precise dosing of individual animals.
-
Protocol:
-
Prepare a suspension of nor-DCA in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The typical dosage for mice ranges from 50 to 450 mg/kg body weight per day.
-
Administer the suspension directly into the stomach using a ball-tipped gavage needle.
-
Perform the gavage at the same time each day to maintain consistent plasma levels.
-
Bile Duct Ligation (BDL) Surgery in Mice
-
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the liver to visualize the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations with surgical silk and transect the duct between the ligatures.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Histological Analysis of Liver Tissue
-
Protocol:
-
Euthanize the mouse and perfuse the liver with phosphate-buffered saline (PBS).
-
Excise the liver and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 5 µm sections and mount them on glass slides.
-
For assessment of liver injury and inflammation, stain with Hematoxylin and Eosin (H&E).
-
For assessment of fibrosis, stain with Sirius Red/Fast Green or Masson's trichrome.
-
Quantify the stained areas using image analysis software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
Application Notes & Protocols for Nordeoxycholic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordeoxycholic acid (norDCA) is a C23 bile acid, a structural analog of deoxycholic acid, and a metabolite of norcholic acid.[1][2] Its quantification in biological matrices is crucial for various research areas, including metabolomics, microbiome research, and the investigation of liver diseases.[3] These application notes provide detailed protocols for the accurate and precise quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is also frequently utilized as an internal standard for the quantification of other bile acids in diverse sample types.[1][2]
Analytical Standards
The use of high-purity analytical standards is fundamental for accurate quantification. Several suppliers offer this compound and its isotopically labeled internal standards.
| Compound | Supplier | Catalog Number (Example) |
| This compound | Avanti Polar Lipids | 700240 |
| This compound | Cayman Chemical | 16069 |
| This compound | MedChemExpress | HY-113529 |
| Deuterated Bile Acid Standards (for use as internal standards) | Avanti Polar Lipids | Various |
I. Quantification of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the quantification of bile acids, including this compound, in complex biological matrices.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
This protocol is suitable for serum and plasma samples.
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a deuterated bile acid mixture in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instruments and applications.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0-2 min | 30% B |
| 2-12 min | 30-70% B |
| 12-15 min | 70-95% B |
| 15-16 min | 95% B |
| 16-17 min | 95-30% B |
| 17-20 min | 30% B |
| Mass Spectrometry | |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 250 °C |
| Gas Flow | 11 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3500 V |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound | Precursor Ion (m/z): 377.3 -> Product Ion (m/z): 377.3* |
| Note: Unconjugated bile acids often show limited fragmentation, so monitoring the precursor ion is common. Specific transitions should be optimized for the instrument in use. |
Data Presentation
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | R² |
| This compound | 1 - 1000 | 1 | >0.995 |
This data is representative and should be established for each specific assay.
Experimental Workflow: LC-MS/MS Analysis
II. Quantification of this compound by GC-MS
Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of complex mixtures of bile acids. However, due to their low volatility, bile acids require derivatization prior to GC-MS analysis.
Experimental Protocol
1. Sample Preparation and Derivatization
This two-step derivatization protocol involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups.
-
Extraction: Perform a liquid-liquid or solid-phase extraction suitable for bile acids from the sample matrix.
-
Methylation:
-
To the dried extract, add 20 µL of methanol and 80 µL of benzene.
-
Add 50 µL of TMS-diazomethane (~10% in hexane) and mix thoroughly.
-
Evaporate the solvents completely under a nitrogen stream.
-
-
Trimethylsilylation:
-
To the methylated extract, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 10 minutes.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization.
| Parameter | Condition |
| Gas Chromatography | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Mass Spectrometry | |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Presentation
| Analyte Derivative | Retention Time (min) | Monitored Ions (m/z) |
| norDCA-Me-TMS | (To be determined empirically) | (Characteristic fragment ions to be determined) |
Retention times and characteristic ions must be determined by analyzing the derivatized this compound standard.
Experimental Workflow: GC-MS Analysis
Conclusion
The described LC-MS/MS and GC-MS methods provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the specific research question, available instrumentation, and the desired level of sensitivity and specificity. Proper validation of these methods in the target matrix is essential to ensure accurate and reproducible results.
References
Application Notes and Protocols for the Quantification of Nor-deoxycholic Acid in Primary Human Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nor-deoxycholic acid (nor-DCA) is a C23 bile acid, a structural analog of the secondary bile acid deoxycholic acid (DCA). Bile acids are not only critical for the digestion and absorption of lipids but also act as signaling molecules that regulate various metabolic pathways.[1] The analysis of specific bile acid profiles, including less common ones like nor-DCA, in primary human hepatocytes is essential for understanding liver physiology, pathophysiology, drug-induced liver injury (DILI), and the mechanism of action of novel therapeutics.
Primary human hepatocytes are considered the gold standard for in vitro metabolism and hepatotoxicity studies as they contain the full complement of hepatic enzymes, transporters, and co-factors.[2] This document provides a detailed protocol for the extraction and quantification of nor-DCA from primary human hepatocytes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely used and sensitive technique for bile acid analysis.[3][4]
Experimental Protocols
Culture of Primary Human Hepatocytes
Successful measurement of nor-DCA begins with the proper handling and culture of primary human hepatocytes.
-
Initial Steps: Upon receipt, immediately store cryopreserved hepatocyte vials in the vapor phase of liquid nitrogen.[5]
-
Thawing Protocol: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath. Transfer the cell suspension to a pre-warmed recovery medium, centrifuge at low speed (e.g., 100 x g for 10 minutes) to pellet the viable cells, and gently resuspend in plating medium.
-
Plating: Plate the hepatocytes on collagen-coated tissue culture plates. Primary human hepatocytes typically exhibit a polygonal shape and granular cytoplasm when viewed under a light microscope.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2. The medium should be renewed every 24 hours to maintain a stable culture environment.
Sample Preparation for Nor-DCA Analysis
This protocol details the extraction of bile acids from cultured primary human hepatocytes for subsequent LC-MS/MS analysis. The methodology is adapted from established protocols for bile acid extraction from liver tissue and cell samples.
-
Cell Lysis:
-
After the desired incubation period (e.g., following treatment with a test compound), aspirate the culture medium.
-
Wash the hepatocyte monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold organic solvent, such as a mixture of isopropanol (B130326) (IPA) or acetonitrile (B52724), to the cells. This step facilitates protein precipitation and the extraction of bile acids.
-
Use a cell scraper to detach the cells and ensure complete lysis.
-
-
Homogenization and Extraction:
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
For enhanced extraction efficiency, especially from more complex matrices, sonicate the samples for 15 minutes.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the homogenate at high speed (e.g., 18,000 x g for 10 minutes at 4°C) to pellet precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the extracted bile acids.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a mobile phase-compatible solvent, such as 50:50 acetonitrile:water, containing an appropriate internal standard (e.g., a deuterium-labeled bile acid like d4-cholic acid). The use of an internal standard is crucial for accurate quantification.
-
-
Final Preparation for LC-MS/MS:
-
Centrifuge the reconstituted sample (e.g., 18,000 x g for 10 minutes at 4°C) to remove any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Quantification of Nor-deoxycholic Acid
The following is a representative LC-MS/MS method for the targeted quantification of bile acids, including nor-DCA. Parameters may require optimization based on the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Hypersil Gold C18, 100x2.1 mm, 1.9 µm) is suitable for separating bile acid isomers.
-
Mobile Phase A: 20% acetonitrile in water with 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 20% water and 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would involve starting at a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute all compounds, and then returning to initial conditions for column re-equilibration.
-
Injection Volume: 3 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for nor-DCA and its internal standard.
-
Gas and Temperature Settings: Optimize sheath gas, auxiliary gas, and desolvation temperature settings for maximal signal response.
-
Data Presentation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison. The following table provides an example of how to report nor-DCA concentrations in primary human hepatocytes following treatment with a hypothetical test compound.
| Treatment Group | Nor-DCA Concentration (ng/mg protein) | Fold Change vs. Control |
| Vehicle Control | 1.5 ± 0.3 | 1.0 |
| Test Compound X (10 µM) | 4.8 ± 0.9 | 3.2 |
| Test Compound Y (10 µM) | 1.7 ± 0.4 | 1.1 |
Note: The data presented are illustrative. One study in a mouse model of oleanolic acid-induced hepatotoxicity reported an increase in hepatic 23-nordeoxycholic acid (Nor-DCA) levels. Actual concentrations will vary based on experimental conditions, donor variability, and treatment.
Diagrams and Workflows
Experimental Workflow for Nor-DCA Measurement
The following diagram outlines the complete experimental workflow from cell culture to data analysis.
Caption: Workflow for nor-DCA quantification in hepatocytes.
Putative Signaling Pathway of Deoxycholic Acid in Hepatocytes
While specific signaling pathways for nor-DCA are not extensively characterized, the pathways activated by its structural analog, deoxycholic acid (DCA), are well-studied and provide a valuable reference. DCA can activate pro-survival and pro-apoptotic pathways through ligand-independent activation of receptors like the Epidermal Growth Factor Receptor (EGFR) and the Fas receptor.
Caption: Potential signaling pathways activated by DCA in hepatocytes.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdj.co.jp [bdj.co.jp]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
Application of Nor-deoxycholic Acid in Liver Disease Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of nor-deoxycholic acid (nor-DCA) in preclinical liver disease models. Nor-DCA, a synthetic side chain-shortened C23 homologue of ursodeoxycholic acid (UDCA), has demonstrated significant therapeutic potential in cholestatic and metabolic liver diseases due to its unique physicochemical properties.[1] This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of signaling pathways and workflows to facilitate further research and drug development.
Introduction to Nor-deoxycholic Acid (nor-DCA)
Nor-DCA is a modified bile acid that exhibits potent hepatoprotective, anti-inflammatory, and anti-fibrotic activities.[1] Its therapeutic efficacy stems from its relative resistance to amidation (conjugation with taurine (B1682933) or glycine), which allows it to undergo cholehepatic shunting.[2] This process involves absorption by cholangiocytes, followed by secretion back into the canalicular lumen by hepatocytes, leading to a bicarbonate-rich choleresis that protects bile duct cells from injury.[2][3] Unlike its parent compound UDCA, nor-DCA has shown superior efficacy in various animal models of liver disease.
Data Presentation: Quantitative Effects of nor-DCA in Liver Disease Models
The following tables summarize the quantitative effects of nor-DCA in cholestatic and non-alcoholic fatty liver disease (NAFLD) models, including data from preclinical animal studies and human clinical trials.
Table 1: Effects of nor-DCA in Cholestatic Liver Disease Models
| Model | Treatment | Duration | Key Findings | Reference |
| Mdr2-/- Mouse | 0.5% (wt/wt) nor-DCA in diet | 4 weeks | Serum ALT: Markedly improved (specific values not provided)Serum ALP: Markedly improved (specific values not provided)Liver Hydroxyproline (B1673980): Significantly reduced (specific values not provided)Infiltrating Neutrophils: Significantly reducedProliferating Hepatocytes & Cholangiocytes: Significantly reduced | |
| Mdr2-/- Mouse | nor-DCA-enriched diet | Not specified | Bile Flow: Significantly increasedBiliary HCO3- Output: Strong stimulationLiver Histology: Cholangitis and fibrosis strongly improved | |
| Schistosoma mansoni-infected Mouse | 0.5% (wt/wt) nor-DCA in diet | 4 weeks | Hepatic Granuloma Size: ReducedHepatic Hydroxyproline: ReducedSerum IL-13 & IL-4: Significantly reduced |
Table 2: Effects of nor-DCA in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
| Model/Study Population | Treatment | Duration | Key Findings | Reference |
| NEMOΔhepa Mouse | nor-DCA in diet | Not specified | Liver Histology: Significant improvementApoptosis: LoweredCyclinD1 Expression: ReducedFibrosis & Ductular Reaction Markers: Significantly reduced | |
| Phase 2 Clinical Trial (NAFLD patients) | 1500 mg/day nor-DCA | 12 weeks | Serum ALT: Mean change of -27.8% (p<0.0001 vs. placebo) | |
| Phase 3 Clinical Trial (NAFLD patients) | 1500 mg/day nor-DCA | 24 weeks | Liver Fibrosis: 83.3% of patients experienced reversalSerum ALT: Normalized in ~90% of patients within 12 weeks | |
| Thioacetamide-induced Rat Liver Fibrosis | nor-DCA (equimolar to 80 mg/kg UDCA) | 8 weeks | Total & Relative Liver Hydroxyproline: Significantly decreasedConnective Tissue Area: Decreased |
Note on Hepatocellular Carcinoma (HCC): Currently, there is a lack of specific preclinical or clinical data on the direct application of nor-DCA in HCC models. Research has focused more on the roles of other bile acids in HCC progression.
Experimental Protocols
This section provides detailed methodologies for key experiments involving nor-DCA in liver disease models.
Protocol 1: Evaluation of nor-DCA in a Cholestatic Liver Disease Model (Mdr2-/- Mouse)
Objective: To assess the therapeutic efficacy of nor-DCA in a genetic mouse model of sclerosing cholangitis.
Animal Model: Multidrug resistance gene 2 knockout (Mdr2-/-) mice.
Materials:
-
Mdr2-/- mice
-
Standard chow diet
-
0.5% (wt/wt) nor-DCA-supplemented diet
-
0.5% (wt/wt) UDCA-supplemented diet (as a comparator)
-
Equipment for blood collection and serum analysis
-
Materials for liver histology (formalin, paraffin, sectioning equipment, H&E stain)
-
Reagents for hydroxyproline assay
-
Antibodies for immunohistochemistry (e.g., for neutrophils and proliferation markers)
Procedure:
-
House Mdr2-/- mice under standard laboratory conditions.
-
At a designated age (e.g., 8-12 weeks), divide mice into three groups:
-
Group 1: Standard chow diet (Control)
-
Group 2: 0.5% (wt/wt) nor-DCA-supplemented diet
-
Group 3: 0.5% (wt/wt) UDCA-supplemented diet
-
-
Provide the respective diets and water ad libitum for 4 weeks.
-
At the end of the treatment period, collect blood via cardiac puncture or other appropriate method for serum analysis.
-
Euthanize the mice and harvest the livers.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen for biochemical and molecular analyses.
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) using standard biochemical assays.
-
Histological Analysis: Embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and liver injury.
-
Fibrosis Assessment: Perform a hydroxyproline assay on frozen liver tissue to quantify collagen content.
-
Immunohistochemistry: Stain liver sections for markers of infiltrating neutrophils (e.g., Ly-6G) and cell proliferation (e.g., Ki-67) to quantify these parameters.
-
Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Evaluation of nor-DCA in an Obstructive Cholestasis Model (Bile Duct Ligation)
Objective: To investigate the effects of nor-DCA in a surgical model of obstructive cholestasis.
Animal Model: C57BL/6 mice (or other suitable strain).
Materials:
-
C57BL/6 mice (10-14 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for laparotomy
-
Suture material (e.g., 6-0 vicryl)
-
Analgesics (e.g., buprenorphine)
-
Standard chow diet and nor-DCA supplemented diet
-
Equipment for blood and tissue collection and analysis as described in Protocol 1.
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Anesthetize the mouse using isoflurane.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Double-ligate the common bile duct with 6-0 vicryl suture. For sham-operated controls, perform the same procedure without ligating the bile duct.
-
Close the abdominal incision in two layers.
-
Administer post-operative analgesia (e.g., buprenorphine) and allow the animals to recover.
-
House the mice in clean cages with free access to food and water.
-
Provide either a standard chow diet or a nor-DCA-supplemented diet for a specified period (e.g., 14 days).
-
At the end of the study period, collect blood and liver tissue for analysis as described in Protocol 1.
Protocol 3: Evaluation of nor-DCA in a High-Fat Diet-Induced NAFLD Model
Objective: To assess the efficacy of nor-DCA in a diet-induced model of non-alcoholic fatty liver disease.
Animal Model: C57BL/6 mice.
Materials:
-
C57BL/6 mice
-
Standard chow diet
-
High-fat diet (HFD), e.g., 60% kcal from fat.
-
nor-DCA
-
Equipment for oral gavage or diet supplementation
-
Equipment for blood and tissue collection and analysis as described in Protocol 1.
-
Reagents for measuring serum triglycerides and cholesterol.
-
Materials for Oil Red O staining of liver sections.
Procedure:
-
Induce NAFLD in C57BL/6 mice by feeding a high-fat diet for an extended period (e.g., 12-28 weeks). A control group should be fed a standard chow diet.
-
After the induction period, divide the HFD-fed mice into two groups:
-
Group 1: HFD + vehicle control
-
Group 2: HFD + nor-DCA (administered via oral gavage or as a diet supplement at a specified dose)
-
-
Continue the respective treatments for a defined duration (e.g., 8-12 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue.
-
Serum Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological Analysis:
-
Stain formalin-fixed, paraffin-embedded liver sections with H&E to assess steatosis, inflammation, and ballooning.
-
Stain frozen liver sections with Oil Red O to visualize and quantify lipid accumulation.
-
-
Gene Expression Analysis: Isolate RNA from frozen liver tissue and perform qRT-PCR to analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis.
-
Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by nor-DCA and a general experimental workflow for its evaluation in liver disease models.
Caption: Signaling pathways of nor-DCA in liver cells.
References
- 1. Norursodeoxycholic acid versus placebo in the treatment of non-alcoholic fatty liver disease: a double-blind, randomised, placebo-controlled, phase 2 dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side Chain Structure Determines Unique Physiologic and Therapeutic Properties of norUrsodeoxycholic Acid in Mdr2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Nordeoxycholic Acid Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordeoxycholic acid (nor-DCA) is a C23 analogue of deoxycholic acid, a secondary bile acid. The metabolism of bile acids is a critical area of study in liver diseases, metabolic disorders, and drug development due to their role as signaling molecules that regulate lipid, glucose, and energy homeostasis. Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules like nor-DCA within biological systems. By introducing a heavy isotope-labeled version of nor-DCA (e.g., containing ¹³C), researchers can track its conversion into various metabolites with high precision using mass spectrometry. This allows for the elucidation of metabolic pathways, quantification of metabolite formation, and understanding the regulation of these processes.
These application notes provide detailed protocols for conducting in vitro stable isotope tracing studies of nor-DCA metabolism, focusing on the use of liver microsomes. Included are methodologies for the synthesis of ¹³C-labeled nor-DCA, experimental procedures for in vitro metabolism assays, and analytical techniques for the quantification of nor-DCA and its metabolites.
Synthesis of [23-¹³C]-Nordeoxycholic Acid
The synthesis of isotopically labeled nor-DCA is a prerequisite for these tracing studies. A common strategy involves the one-carbon shortening of a readily available C24 bile acid precursor, such as deoxycholic acid, and introducing the ¹³C label at the terminal carboxyl group. The following is a generalized protocol based on established methods for bile acid side-chain modification.[1]
Protocol 1: Synthesis of [23-¹³C]-Nordeoxycholic Acid
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of deoxycholic acid with a suitable protecting group (e.g., acetylation with acetic anhydride) to prevent side reactions.
-
Side-Chain Degradation: Perform a Barbier-Wieland degradation or a similar chain-shortening reaction on the protected deoxycholic acid to remove the terminal carbon of the side chain, yielding a C23 intermediate.
-
Introduction of the ¹³C Label: Convert the C23 intermediate to a Grignard reagent or an organolithium species. React this intermediate with ¹³C-labeled carbon dioxide (¹³CO₂) to introduce the ¹³C-labeled carboxylic acid group.
-
Deprotection: Remove the protecting groups from the hydroxyl groups to yield [23-¹³C]-nordeoxycholic acid.
-
Purification: Purify the final product using column chromatography and characterize it by mass spectrometry and NMR to confirm its identity and isotopic enrichment.
In Vitro Metabolism of [23-¹³C]-Nordeoxycholic Acid Using Liver Microsomes
Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), making them an excellent model system for studying the phase I and phase II metabolism of nor-DCA.
Protocol 2: In Vitro Incubation with Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1 mg/mL human liver microsomes (commercially available)
-
10 µM [23-¹³C]-nordeoxycholic acid (from a stock solution in methanol (B129727); final methanol concentration should be <1%)
-
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding cofactors. For phase I metabolism, add an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). For phase II metabolism, add UDPGA (2 mM) for glucuronidation and PAPS (0.1 mM) for sulfation.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids and their metabolites.
Protocol 3: Quantitative Analysis by LC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate nor-DCA from its more polar metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for unlabeled nor-DCA, [23-¹³C]-nor-DCA, and their expected metabolites (hydroxylated, oxidized, sulfated, and glucuronidated forms). The ¹³C-label will result in a +1 Da shift in the mass of the parent compound and any metabolites retaining the carboxyl group.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding ¹³C-labeled isotopologue.
-
Construct calibration curves using standards of known concentrations for absolute quantification, if available.
-
For relative quantification, express the amount of each metabolite as a percentage of the initial labeled nor-DCA.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison and interpretation. The following table is a representative example of how to present the results from an in vitro metabolism study of [23-¹³C]-nor-DCA with human liver microsomes.
Note: The following data is representative and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Table 1: In Vitro Metabolism of [23-¹³C]-Nordeoxycholic Acid in Human Liver Microsomes
| Time (minutes) | [23-¹³C]-nor-DCA (pmol/mg protein) | Hydroxylated-¹³C-nor-DCA (pmol/mg protein) | Oxidized-¹³C-nor-DCA (pmol/mg protein) | Sulfated-¹³C-nor-DCA (pmol/mg protein) | Glucuronidated-¹³C-nor-DCA (pmol/mg protein) |
| 0 | 1000.0 ± 50.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 15 | 850.2 ± 42.5 | 55.1 ± 3.8 | 20.5 ± 1.5 | 15.3 ± 1.1 | 8.9 ± 0.7 |
| 30 | 710.5 ± 35.8 | 98.7 ± 5.1 | 38.2 ± 2.0 | 28.9 ± 1.9 | 16.5 ± 1.2 |
| 60 | 525.8 ± 26.3 | 165.4 ± 8.7 | 65.9 ± 3.5 | 50.1 ± 3.1 | 29.3 ± 2.1 |
| 120 | 298.4 ± 15.1 | 250.6 ± 12.9 | 99.8 ± 5.2 | 75.6 ± 4.5 | 44.7 ± 3.3 |
Values are presented as mean ± standard deviation (n=3).
Visualization of Pathways and Workflows
Metabolic Pathways of this compound
The metabolism of nor-DCA in the liver primarily involves phase I (hydroxylation and oxidation) and phase II (sulfation and glucuronidation) reactions.[2][3]
Caption: Metabolic pathways of this compound in the liver.
Regulation of this compound Metabolism by Nuclear Receptors
The expression of the enzymes responsible for nor-DCA metabolism is regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR).[4][5] Bile acids, including nor-DCA, can act as signaling molecules to activate these receptors.
Caption: Regulation of nor-DCA metabolizing enzymes by FXR and LXR.
Experimental Workflow for Stable Isotope Tracing of this compound Metabolism
The following diagram illustrates the overall workflow for the stable isotope tracing experiment described in these application notes.
Caption: Experimental workflow for tracing nor-DCA metabolism.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in studying the metabolism of this compound using stable isotope labeling. By employing these methods, scientists can gain valuable insights into the metabolic pathways and regulatory networks that govern bile acid homeostasis, which is crucial for the development of new therapeutic strategies for liver and metabolic diseases.
References
- 1. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Nordeoxycholic Acid Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordeoxycholic acid (nor-DCA) is a C23 bile acid analogue of deoxycholic acid that has garnered significant interest for its distinct physicochemical and biological properties. Like other bile acids, nor-DCA acts as a signaling molecule, primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] Modulation of these signaling pathways has therapeutic potential for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and cholestatic liver diseases.
High-throughput screening (HTS) is an essential tool in drug discovery for identifying novel modulators of specific biological targets from large compound libraries.[2][3] This document provides detailed application notes and protocols for establishing robust HTS assays to identify and characterize modulators of nor-DCA signaling through FXR and TGR5.
Key Signaling Pathways of this compound
Nor-DCA elicits its cellular effects by activating two principal receptors: FXR and TGR5. Understanding these pathways is crucial for designing relevant screening assays.
FXR Signaling Pathway:
FXR is a nuclear receptor that, upon activation by bile acids like nor-DCA, forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4] Key downstream events include the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.
TGR5 Signaling Pathway:
TGR5 is a G protein-coupled receptor located on the cell membrane. Upon binding of bile acids such as nor-DCA, TGR5 activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) and modulation of inflammatory responses.
High-Throughput Screening Workflow
A typical HTS campaign to identify modulators of nor-DCA signaling involves several stages, from primary screening to lead optimization.
Quantitative Data Summary
Table 1: FXR Agonist Potency
| Compound | Receptor | Assay Type | EC50 | Reference |
| Chenodeoxycholic acid (CDCA) | Human FXR | Reporter Assay | ~17-50 µM | |
| Obeticholic Acid (OCA) | Human FXR | Transactivation Assay | 99 nM | |
| GW4064 | Human FXR | Reporter Assay | 30 nM | |
| Deoxycholic acid (DCA) | Human FXR | Reporter Assay | >17 µM | |
| Lithocholic acid (LCA) | Human FXR | Reporter Assay | >17 µM |
Table 2: TGR5 Agonist Potency
| Compound | Receptor | Assay Type | EC50 | Reference |
| Lithocholic Acid (LCA) | Human TGR5 | cAMP Assay | ~0.5 µM | |
| Oleanolic Acid | Human TGR5 | cAMP Assay | ~1.5 µM | |
| INT-777 | Human TGR5 | cAMP Assay | ~0.3 µM | |
| Compound 18 | Mouse TGR5 | cAMP Assay | 24.7 nM | |
| TGR5 Receptor Agonist 3 | Human TGR5 | cAMP Assay | 16.4 nM |
Experimental Protocols
Protocol 1: FXR Activation Reporter Gene Assay (384-well format)
This protocol describes a cell-based reporter gene assay to screen for FXR agonists. The assay utilizes a cell line stably expressing human FXR and a luciferase reporter gene under the control of an FXRE.
Materials:
-
Cells: HEK293T or HepG2 cells stably co-transfected with a human FXR expression vector and an FXRE-luciferase reporter vector.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM without phenol (B47542) red, supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Positive Control: Chenodeoxycholic acid (CDCA) or GW4064.
-
Test Compounds: Compound library dissolved in DMSO.
-
Reagents: Luciferase assay reagent (e.g., Bright-Glo™), sterile phosphate-buffered saline (PBS).
-
Plates: 384-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and positive control in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cell plate and add 20 µL of assay medium containing the test compounds or controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each well by dividing the relative light units (RLU) of the test well by the average RLU of the vehicle control wells.
-
Determine the Z'-factor for the assay using the positive and negative controls to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
For active compounds, generate a dose-response curve and calculate the EC50 value.
Protocol 2: TGR5 cAMP Accumulation Assay (384-well format)
This protocol describes a cell-based assay to screen for TGR5 modulators by measuring changes in intracellular cAMP levels.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human TGR5.
-
Culture Medium: Ham's F-12 or DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Positive Control: Lithocholic acid (LCA) or a known synthetic TGR5 agonist.
-
Test Compounds: Compound library dissolved in DMSO.
-
Reagents: cAMP detection kit (e.g., HTRF or luminescence-based).
-
Plates: 384-well white, solid-bottom cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Incubation:
-
Aspirate the culture medium and add 20 µL of stimulation buffer containing the test compounds or controls.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer containing the detection reagents.
-
Incubate for the recommended time (usually 60 minutes) at room temperature.
-
Read the plate on a suitable plate reader (e.g., HTRF or luminescence).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the Z'-factor to assess assay performance.
-
For agonists, generate dose-response curves and determine EC50 values. For antagonists, perform the assay in the presence of a fixed concentration of a TGR5 agonist (e.g., EC80 of LCA) and determine IC50 values.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and identification of novel modulators of nordoxycholic acid signaling. By targeting the FXR and TGR5 pathways, researchers can uncover promising lead compounds for the development of new therapeutics for a variety of metabolic and inflammatory diseases. Rigorous assay validation, including the determination of a robust Z'-factor, is critical for the success of any HTS campaign.
References
- 1. FXR activation by obeticholic acid elevates liver LDL receptor expression by mRNA stabilization and reduces plasma LDL-cholesterol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
Troubleshooting & Optimization
Technical Support Center: Nordeoxycholic Acid Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of nordeoxycholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a low or no signal for this compound?
Possible Causes and Solutions:
-
Poor Ionization Efficiency: this compound, like other bile acids, can exhibit suboptimal ionization in its native form.
-
Suboptimal Mass Spectrometer Source Conditions: Incorrect settings for the ESI source can lead to inefficient ion generation and transmission.
-
Solution: Optimize source parameters, including capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate. Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.
-
-
Sample Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection.
-
Solution: If possible, concentrate your sample. However, be mindful that this can also concentrate matrix components, potentially leading to ion suppression.
-
Question 2: How can I mitigate matrix effects that are suppressing my this compound signal?
Possible Causes and Solutions:
-
Interference from Biological Matrix Components: Endogenous compounds in biological samples (e.g., phospholipids, salts) can co-elute with this compound and compete for ionization, leading to signal suppression.
-
Solution 1: Enhance Sample Preparation:
-
Protein Precipitation (PPT): A straightforward method using solvents like acetonitrile (B52724) or methanol (B129727) to remove most proteins.
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup by selectively isolating bile acids, which can significantly reduce matrix effects.
-
-
Solution 2: Optimize Chromatographic Separation: Improve the separation of this compound from interfering compounds by adjusting the LC gradient, mobile phase composition, or using a different column.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, enabling accurate quantification based on the analyte-to-internal standard ratio.
-
Question 3: My chromatographic peak shape for this compound is poor. What can I do?
Possible Causes and Solutions:
-
Column Overload or Contamination: Injecting too much sample or the accumulation of contaminants can lead to peak tailing or fronting.
-
Solution: Reduce the injection volume or sample concentration. Regularly flush the column or use a guard column to protect the analytical column.
-
-
Inappropriate Mobile Phase or pH: The mobile phase composition and pH can affect the peak shape of acidic compounds like this compound.
-
Solution: Ensure the mobile phase pH is suitable for bile acid analysis. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.
-
-
Dead Volume in the LC System: Excessive dead volume in tubing and connections can cause peak broadening.
-
Solution: Minimize the length and internal diameter of tubing connecting the injector, column, and mass spectrometer. Ensure all fittings are properly made.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound analysis?
A1: Negative electrospray ionization (ESI) is the preferred mode for analyzing this compound and other bile acids. This is because the carboxylic acid group readily loses a proton to form a negatively charged ion [M-H]⁻, which can be sensitively detected by the mass spectrometer.
Q2: Should I consider derivatization for analyzing this compound?
A2: Derivatization can be a valuable strategy to improve the sensitivity of this compound analysis. By chemically modifying the molecule to add a permanently charged or more easily ionizable group, the ionization efficiency can be significantly increased. This is particularly useful when dealing with very low concentrations of the analyte.
Q3: What are some common sample preparation techniques for this compound from biological matrices?
A3: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method suitable for initial screening or when matrix effects are not severe.
-
Solid-Phase Extraction (SPE): Offers more selective cleanup and is recommended for complex matrices or when low detection limits are required, as it effectively removes interfering substances like phospholipids.
Q4: How can I confirm that my observed signal is indeed this compound?
A4: The most definitive way to confirm the identity of this compound is by using tandem mass spectrometry (MS/MS). By selecting the precursor ion (the [M-H]⁻ of this compound) and fragmenting it, you can obtain a characteristic product ion spectrum. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides high specificity and sensitivity. Due to the limited fragmentation of unconjugated bile acids, it is common to monitor the same mass for both the parent and daughter ions.
Quantitative Data Summary
The following tables summarize typical parameters and performance characteristics for the analysis of bile acids, including this compound, using LC-MS/MS.
Table 1: Typical LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 reversed-phase (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | |
| Mobile Phase B | Methanol/Acetonitrile mixture | |
| Flow Rate | 0.4 - 0.65 mL/min | |
| Ionization Mode | Negative Electrospray Ionization (ESI) | |
| MS Analyzer | Triple Quadrupole (QQQ) | |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Table 2: Performance Characteristics of Bile Acid LC-MS/MS Methods
| Performance Metric | Typical Range | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 10 ng/mL | |
| Linearity (r²) | > 0.99 | |
| Precision (CV%) | < 15% | |
| Accuracy/Recovery | 85 - 115% |
Experimental Protocols
Protocol 1: Analysis of this compound in Serum by LC-MS/MS with Protein Precipitation
This protocol provides a general procedure for the quantitative analysis of this compound in serum samples.
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample.
-
Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile/Methanol (1:1, v/v)
-
-
Gradient: A suitable gradient to separate this compound from other bile acids and matrix components (e.g., starting with 40% B and increasing to 98% B over several minutes).
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative ESI.
-
SRM Transition: Monitor the appropriate precursor-to-product ion transition for this compound and its internal standard.
-
-
Data Analysis:
-
Quantify the concentration of this compound by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: General experimental workflow for this compound analysis.
Caption: Factors influencing mass spectrometry sensitivity.
References
Navigating the Complex World of Bile Acid Isomer Separation: A Technical Support Center
For researchers, scientists, and professionals in drug development, achieving optimal chromatographic separation of bile acid isomers is a critical yet often challenging task. The structural similarity among these isomers demands highly selective and robust analytical methods. This technical support center provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the chromatographic separation of bile acid isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers | Insufficient Stationary Phase Selectivity: The column chemistry may not be suitable for differentiating the subtle structural differences between isomers.[1] | - Consider a stationary phase with enhanced shape selectivity , such as a phenyl-hexyl column or a C18 column with a different bonding density.[1] - For particularly challenging separations, a chiral stationary phase may be necessary.[1] - Explore alternative column chemistries like Biphenyl (B1667301) or ARC-18 , which have shown different selectivity for bile acid isomers compared to standard C18 columns.[2] |
| Suboptimal Mobile Phase Composition: The mobile phase pH, organic modifier, or additives can significantly impact selectivity.[1] | - Adjust the mobile phase pH to alter the ionization state of the bile acids, which can improve separation. - Experiment with different organic modifiers , such as acetonitrile (B52724) versus methanol (B129727), as they can offer different selectivities. - Optimize the concentration of additives like formic acid or ammonium (B1175870) acetate. Note that high concentrations can sometimes suppress ionization in mass spectrometry detection. | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Exposed silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the acidic bile acids, causing peak tailing. | - Use a mobile phase with a lower pH to suppress the ionization of silanol groups. - Add a competitive base , such as a low concentration of triethylamine, to the mobile phase to block active silanol sites. - Ensure the use of a high-quality, end-capped column . |
| Column Overload: Injecting too much sample can lead to broadened and tailing peaks. | - Reduce the sample concentration or injection volume . | |
| Mismatch Between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. | - Whenever possible, dissolve the sample in the initial mobile phase . If a stronger solvent is necessary for solubility, inject the smallest possible volume. | |
| Low Signal Intensity in Mass Spectrometry | Ion Suppression: Mobile phase additives can interfere with the ionization process in the mass spectrometer source. | - Use the lowest effective concentration of mobile phase additives like formic acid or ammonium acetate. Both acidity and ammonium levels can reduce electrospray ionization (ESI) efficiency for bile acids. |
| Suboptimal Ionization Parameters: The source conditions may not be optimized for bile acid analysis. | - Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates for the specific bile acids being analyzed. | |
| Matrix Effects | Co-eluting Endogenous Compounds: Phospholipids or triglycerides from the sample matrix can co-elute with bile acids, causing ion suppression or enhancement. | - Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective. - Modify the chromatographic method to separate the interference from the analytes. This may involve adjusting the gradient or using a different column chemistry. - Use an inert column to mitigate non-specific binding of analytes and interferences. - Incorporate a high-flow wash step at the end of the gradient to elute strongly retained matrix components like phospholipids. |
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is best for separating bile acid isomers?
A1: Reversed-phase C18 columns are the most commonly used stationary phases for bile acid separation. However, for challenging isomer separations, columns with different selectivities, such as phenyl-hexyl or biphenyl phases, may provide better resolution. In some cases, chiral columns are necessary to resolve stereoisomers. High-strength silica (HSS) T3 columns have also been employed.
Q2: How does mobile phase pH affect the separation of bile acids?
A2: The pH of the mobile phase influences the ionization state of both the bile acids (which are acidic) and any residual silanol groups on the column packing. Adjusting the pH can alter the retention and selectivity of the separation, significantly impacting the resolution of isomers.
Q3: What is the preferred detection method for bile acid analysis?
A3: While UV detection at low wavelengths (around 200-210 nm) is possible, it is prone to interference as bile acids lack a strong chromophore. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method due to its high sensitivity and specificity, which is crucial for distinguishing between isomers that may co-elute.
Q4: How can I overcome the challenge of separating isobaric bile acid isomers?
A4: Isobaric isomers have the same mass and thus cannot be distinguished by a mass spectrometer alone. Therefore, chromatographic separation is essential. To separate isobars, you must optimize the HPLC method by screening different columns and mobile phase conditions to achieve baseline resolution before detection. Techniques like differential ion mobility spectrometry (DMS) can also be used in conjunction with LC-MS to separate isomers based on their shape and size.
Q5: What are some key considerations for sample preparation when analyzing bile acids?
A5: Effective sample preparation is crucial for removing proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation with organic solvents like acetonitrile or methanol, and solid-phase extraction (SPE) for cleaner samples. The choice of extraction solvent and method can depend on the sample type (e.g., serum, feces, tissue).
Experimental Protocols
Protocol 1: Extraction of Bile Acids from Fecal Samples
This protocol provides a general procedure for the extraction of bile acids from fecal samples for HPLC analysis.
-
Sample Preparation: Weigh approximately 100-200 mg of frozen fecal sample into a centrifuge tube.
-
Extraction: Add 1-2 mL of a methanol:water (1:1, v/v) solution containing 0.1% formic acid.
-
Homogenization: Vortex the mixture for 2-5 minutes to ensure it is well-homogenized.
-
Sonication: Sonicate the sample for 10-15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10-15 minutes at 4°C.
-
Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: General HPLC-MS Method for Bile Acid Separation
This protocol outlines a starting point for developing an HPLC-MS method for bile acid analysis.
-
Column: ACQUITY BEH C18 column (1.7 µm, 100 mm × 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic bile acids, followed by a re-equilibration step. The exact gradient profile will need to be optimized for the specific isomers of interest.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40-60°C) using a column oven to ensure reproducible retention times.
-
Injection Volume: 5 µL.
-
Detection: Tandem mass spectrometry (MS/MS) in negative electrospray ionization (ESI) mode.
Visualizations
Logical Workflow for Troubleshooting Poor Isomer Resolution
A logical workflow for troubleshooting poor chromatographic resolution of bile acid isomers.
General Experimental Workflow for Bile Acid Analysis
References
minimizing ion suppression effects for nordeoxycholic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of nordeoxycholic acid by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause 1: Ion Suppression from Matrix Components
Biological samples such as plasma, serum, and urine are complex matrices containing numerous endogenous compounds like phospholipids (B1166683), salts, and other bile acids.[1][2] These components can co-elute with this compound and compete for ionization in the electrospray ionization (ESI) source, leading to a significant reduction in the analyte signal.[1][3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Different sample preparation techniques offer varying degrees of cleanliness.
-
Protein Precipitation (PPT): A straightforward and widely used method. While it effectively removes the majority of proteins, it may not eliminate other problematic substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract compared to PPT. The pH of the aqueous matrix should be adjusted to be at least two pH units lower than the pKa of the acidic analyte (this compound) to ensure it is uncharged and efficiently extracted into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup by selectively isolating the analyte of interest. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can dramatically reduce matrix components and significantly decrease ion suppression.
-
-
Enhance Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components can mitigate ion suppression.
-
Optimize Mobile Phase: The composition of the mobile phase, including pH and additives, can influence the ionization of bile acids. For negative ion mode ESI, mobile phases containing additives like ammonium (B1175870) acetate (B1210297) are often employed.
-
Adjust Gradient Elution: Modifying the gradient profile can increase the resolution between this compound and interfering compounds.
-
Utilize UPLC Technology: Ultra-Performance Liquid Chromatography (UPLC) can provide better resolution and sensitivity, which has been shown to result in a statistically significant improvement in reducing matrix effects compared to traditional HPLC.
-
-
Sample Dilution: If the concentration of this compound is adequate, diluting the sample can lower the concentration of interfering matrix components and alleviate ion suppression. This is a simple first step but may not be suitable for trace analysis.
Possible Cause 2: Suboptimal Mass Spectrometry Source Parameters
Incorrect ESI source settings can result in inefficient ionization and consequently, poor signal intensity.
Solutions:
-
Optimize Source Parameters: It is crucial to systematically optimize key ESI source parameters. This includes the capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate to ensure optimal ionization of this compound.
Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variability in Matrix Effects
Sample-to-sample variation in the composition of the biological matrix can lead to differing degrees of ion suppression, resulting in poor reproducibility of QC samples.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE or LLE, is critical to minimize variability in matrix effects across different samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to correct for variable ion suppression. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate and precise quantification based on the analyte-to-internal standard peak area ratio.
-
Employ Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to normalize for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon observed in LC-MS, particularly with ESI, where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting components from the sample matrix. This competition for ionization leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: The post-extraction spike method is a quantitative way to assess matrix effects. This involves comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. A peak area in the matrix sample that is lower than the neat solution indicates ion suppression.
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?
A3: While the optimal technique can be matrix-dependent, SPE, particularly mixed-mode SPE, and LLE generally provide cleaner extracts and are more effective at reducing ion suppression compared to protein precipitation.
Q4: Can changing the ionization source help reduce ion suppression?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI. If your instrumentation allows, testing APCI could be a viable option, assuming this compound can be efficiently ionized by this technique.
Q5: Is it possible to completely eliminate ion suppression?
A5: While it may not be possible to completely eliminate ion suppression in all cases, a combination of optimized sample preparation, chromatography, and the use of a stable isotope-labeled internal standard can effectively mitigate its impact and allow for accurate and reliable quantification.
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, and inexpensive. | Least effective; may not remove phospholipids and other small molecule interferences. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Provides cleaner extracts than PPT. | Analyte recovery can be lower, especially for more polar compounds. |
| Solid-Phase Extraction (SPE) | High | Offers thorough cleanup and can be highly selective. | More time-consuming and costly than PPT. |
| Mixed-Mode SPE | Very High | Dramatically reduces a wide range of matrix components. | Can require more complex method development. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Serum/Plasma
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma sample.
-
Internal Standard Addition: Add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., this compound-d4).
-
Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) or methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Dilution (Optional): The supernatant can be diluted with the initial mobile phase if necessary to further reduce matrix effects.
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Use a blank matrix sample (a sample known not to contain this compound) and process it using your chosen sample preparation protocol (e.g., Protocol 1).
-
Prepare Spiked Matrix Sample: To a specific volume of the blank matrix extract, add a known amount of this compound standard solution to achieve the desired final concentration.
-
Prepare Neat Solution: Prepare a solution of this compound in the reconstitution solvent (e.g., the initial mobile phase) at the same final concentration as the spiked matrix sample.
-
Analysis: Analyze both the spiked matrix sample and the neat solution by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix Sample / Peak Area in Neat Solution) x 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value of 100% signifies no matrix effect.
-
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
References
challenges in nordeoxycholic acid quantification from complex matrices
Technical Support Center: Nordeoxycholic Acid (NDCA) Quantification
Welcome to the technical support center for the quantification of this compound (NDCA) from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NDCA) and why is its quantification challenging?
This compound (NDCA) is a C23 bile acid, a structural analog of deoxycholic acid with a shortened side chain.[1][2] Its quantification is challenging due to several factors:
-
Low Endogenous Concentrations: NDCA is often present at very low levels in biological samples, requiring highly sensitive analytical methods.[3]
-
Complex Matrices: Biological samples like plasma, bile, and feces are complex mixtures containing numerous compounds that can interfere with analysis.[3][4]
-
Structural Similarity to Other Bile Acids: The presence of numerous isomeric and isobaric bile acids complicates their separation and unequivocal identification.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of NDCA in the mass spectrometer, leading to inaccurate quantification.
Q2: What are the most common analytical methods for NDCA quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and most widely used technique for bile acid analysis, including NDCA. This method offers high sensitivity, specificity, and the ability to separate structurally similar bile acid isomers. While older methods like gas chromatography-mass spectrometry (GC-MS) exist, LC-MS/MS has become the mainstream approach due to its rapid development and superior performance for these types of analyses.
Q3: Why is a stable isotope-labeled internal standard (IS) crucial for accurate NDCA quantification?
A stable isotope-labeled (SIL) internal standard, such as deuterium (B1214612) or carbon-13 labeled NDCA, is essential for accurate quantification. Because a SIL IS has nearly identical chemical and physical properties to the unlabeled NDCA, it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects. This allows it to compensate for variations in sample preparation and analytical conditions, significantly improving the accuracy and reproducibility of the results.
Q4: What are the main sources of variability in NDCA measurements?
Variability in NDCA measurements can arise from multiple sources throughout the analytical workflow:
-
Sample Collection and Storage: Improper handling, slow freezing, or repeated freeze-thaw cycles can lead to the degradation of bile acids.
-
Sample Preparation: Inconsistent extraction recovery, incomplete removal of interfering substances, and analyte loss during cleanup steps are major sources of error.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components is a significant challenge in LC-MS/MS analysis.
-
Chromatography: Poor separation from isomeric bile acids can lead to inaccurate quantification.
Troubleshooting Guides
Section 1: Sample Preparation
Q: I am experiencing low recovery of NDCA from plasma/serum samples. What are the likely causes and solutions?
A: Low recovery from plasma or serum is often related to the chosen extraction method.
-
Problem: Inefficient protein precipitation. Protein precipitation is a common first step, but NDCA can be lost if it remains bound to proteins.
-
Solution: Optimize the precipitation solvent and volume. Using 3-4 volumes of a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is a standard practice. Ensure thorough vortexing and centrifugation to achieve a compact protein pellet. For more rigorous extraction, consider solid-phase extraction (SPE) after protein precipitation.
-
Problem: Analyte loss during liquid-liquid extraction (LLE). The choice of extraction solvent and pH are critical for ensuring NDCA partitions into the organic phase.
-
Solution: Adjust the pH of the aqueous phase to be below the pKa of NDCA to ensure it is in its neutral form, which is more soluble in organic solvents. Experiment with different organic solvents or solvent mixtures to optimize partitioning.
-
Problem: Incomplete elution from Solid-Phase Extraction (SPE) cartridges.
-
Solution: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash steps to remove interferences without eluting the NDCA. Most importantly, use an appropriate elution solvent and volume to ensure complete recovery of the analyte from the sorbent. C18-based SPE is commonly used for bile acid extraction with high recovery rates reported.
Section 2: LC-MS/MS Analysis
Q: My NDCA peak shows significant tailing and poor shape. How can I improve it?
A: Poor peak shape is typically a chromatographic issue.
-
Problem: Secondary interactions with the stationary phase. Residual silanols on silica-based C18 columns can interact with the acidic group of NDCA, causing peak tailing.
-
Solution: Use a column with end-capping or a hybrid particle technology to minimize silanol (B1196071) interactions. Adjusting the mobile phase pH with a small amount of formic acid or ammonium (B1175870) formate (B1220265) can help to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Problem: Column overload. Injecting too much sample can lead to broad and asymmetric peaks.
-
Solution: Dilute the sample extract before injection. If sensitivity becomes an issue, consider using a more efficient sample clean-up method to concentrate the analyte.
Q: I am struggling to separate NDCA from other isomeric bile acids. What can I do?
A: Co-elution of isomers is a major challenge in bile acid analysis.
-
Problem: Insufficient chromatographic resolution.
-
Solution: Optimize the chromatographic method. This can include:
-
Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting compounds.
-
Column Chemistry: Test different stationary phases (e.g., C18, C30) that may offer different selectivities for bile acid isomers.
-
Mobile Phase Modifiers: Small changes in the mobile phase composition or additives can alter selectivity.
-
Advanced Techniques: For particularly difficult separations, consider techniques like differential ion mobility spectrometry (DMS) which can separate isomers based on their shape and size before they enter the mass spectrometer.
-
Q: I am observing significant ion suppression for NDCA in my fecal samples. How can I mitigate this?
A: Fecal samples are known for causing strong matrix effects.
-
Problem: Co-eluting matrix components, such as phospholipids (B1166683) and other lipids, compete with NDCA for ionization in the MS source.
-
Solution:
-
Improve Sample Cleanup: Fecal samples often require more extensive cleanup than plasma or urine. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering compounds than simple protein precipitation. An alkaline ethanol (B145695) extraction has been shown to be effective for fecal samples.
-
Chromatographic Separation: Adjust the LC gradient to separate NDCA from the region where most matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting ion suppression, as it will be affected in the same way as the analyte.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening the matrix effect.
-
Data and Protocols
Comparative Summary of Sample Preparation Techniques
| Technique | Matrix | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Plasma, Serum, Urine | Fast, simple, high-throughput. | Less clean extract, prone to matrix effects. | 80-95% |
| Liquid-Liquid Extraction (LLE) | Plasma, Feces, Bile | Cleaner extract than PPT, good for removing lipids. | More labor-intensive, requires solvent optimization. | 85-100% |
| Solid-Phase Extraction (SPE) | Plasma, Feces, Bile, Urine | Provides the cleanest extracts, reduces matrix effects, allows for sample concentration. | More complex, requires method development, can be lower throughput. | 89-100% |
Typical LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., Cortecs T3, Acquity UPLC CSH C18), often 2.1 mm x 50-100 mm, <2.7 µm particle size. |
| Mobile Phase A | Water with 0.1% formic acid or ~2-10 mM ammonium acetate/formate. |
| Mobile Phase B | Acetonitrile/Methanol mixture (e.g., 50:50 or 80:20 v/v) with similar additives as A. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-). |
| MS Analysis | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) of NDCA from Feces
This protocol is a representative method for extracting NDCA and other bile acids from a complex fecal matrix.
-
Sample Homogenization:
-
Thaw frozen fecal samples on ice.
-
Weigh approximately 50-100 mg of wet feces into a 2 mL tube.
-
Add 1 mL of an alkaline extraction solvent (e.g., 95% ethanol containing 0.1 N NaOH) and the stable isotope-labeled internal standard. Using an alkaline solution can improve extraction efficiency by breaking bonds between bile acids and fecal proteins.
-
Homogenize the sample using a bead beater for 5-10 minutes.
-
-
Extraction and Centrifugation:
-
Vortex the homogenate for 30 minutes at 4°C.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet solid debris.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of purified water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the fecal extract supernatant 1:1 with purified water.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of purified water to remove polar interferences.
-
Wash the cartridge with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the bile acids, including NDCA, from the cartridge with 2-3 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or 30°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and centrifuge the reconstituted sample before transferring to an LC vial for analysis.
-
Visualizations
References
- 1. Structural identification of in vitro metabolites for 23-nordeoxycholic acid by structural analogue matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural identification of in vitro metabolites for 23-nordeoxycholic acid by structural analogue matching - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Bile acid analysis [sciex.com]
- 4. Bile acid analysis: methods and problems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nordeoxycholic Acid Stability in Biological Samples
Welcome to the technical support center for nordeoxycholic acid (norDCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in biological samples. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[1]
-
pH: Changes in pH can affect the solubility and stability of bile acids.[1][2]
-
Enzymatic Degradation: Enzymes present in biological matrices can metabolize norDCA.[1] Common metabolic pathways for norDCA include hydroxylation, oxidation, epimerization, sulfation, and glucuronidation.[3]
-
Microbial Activity: In non-sterile samples like feces, microbial enzymes can significantly alter bile acid profiles.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of bile acids.
-
Light Exposure: While not as commonly cited for bile acids, light can be a factor in the degradation of some analytes.
Q2: What is the recommended storage temperature for biological samples containing this compound?
A2: For optimal stability, biological samples should be frozen as quickly as possible after collection. For long-term storage, -80°C is the preferred temperature for most biological matrices to minimize degradation. For shorter durations, -20°C may be acceptable for some sample types like plasma and serum.
Q3: How many freeze-thaw cycles can my samples undergo before this compound concentrations are affected?
A3: It is best practice to minimize freeze-thaw cycles. For bile acids in plasma, studies indicate that they are stable for at least three freeze-thaw cycles without significant changes in concentration. To avoid potential degradation, it is highly recommended to aliquot samples into single-use tubes after the initial processing.
Q4: Are there any specific recommendations for handling fecal samples for this compound analysis?
A4: Yes, fecal samples require special handling due to high microbial activity. They should be frozen immediately after collection, preferably at -80°C, to stop microbial metabolism of bile acids. Bile acids are generally not stable in fecal specimens that are not kept frozen.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Low or no detection of this compound in fecal samples. | Sample was not immediately frozen after collection, leading to microbial degradation. | Ensure immediate freezing of fecal specimens post-collection. For future collections, establish a strict protocol for immediate freezing. |
| Inconsistent this compound concentrations across aliquots of the same sample. | Multiple freeze-thaw cycles. | Aliquot samples into single-use vials after initial collection and processing to avoid repeated freezing and thawing. |
| Decreased this compound concentrations in plasma/serum samples over time. | Improper long-term storage temperature. | For long-term storage, ensure samples are consistently maintained at -80°C. |
| Unexpected peaks or altered retention times in LC-MS/MS analysis. | Potential transformation of this compound during sample preparation (e.g., alkaline hydrolysis if used as an internal standard). | Investigate the effects of sample preparation steps on a known standard of this compound. Consider alternative methods if transformation is observed. |
| Metabolic conversion of this compound in the biological matrix. | Characterize potential metabolites and consider including them in the analytical method. The primary metabolic pathways for norDCA are hydroxylation, oxidation, epimerization, sulfation, and glucuronidation. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for biological samples to ensure the stability of bile acids, including this compound.
| Biological Matrix | Short-Term Storage | Long-Term Storage | Freeze-Thaw Cycles | Key Considerations |
| Serum/Plasma | 2-8°C for up to 72 hours | -80°C is highly recommended for storage beyond two months | Limit to a maximum of three cycles | Avoid prolonged exposure to room temperature. |
| Feces | Not Recommended | -80°C for up to 30 days | Minimize to a single thaw before analysis | Must be frozen immediately after collection to prevent microbial alteration. |
| Urine | 2-8°C for up to 24 hours | -80°C | Minimize freeze-thaw cycles | Preservatives may be considered if immediate freezing is not possible, but their impact on analysis should be validated. |
| Extracted Samples | 2-8°C in an autosampler for up to 24 hours | -80°C | Avoid multiple freeze-thaws | Storage of extracts at room temperature is not recommended. |
Experimental Protocols
Protocol 1: General Handling and Storage of Biological Samples for this compound Analysis
-
Sample Collection: Collect blood into appropriate tubes (e.g., serum separator tubes or EDTA plasma tubes). Collect fecal samples into sterile containers.
-
Processing:
-
Serum: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Plasma: Centrifuge blood collection tubes at 1000-2000 x g for 15 minutes at 4°C immediately after collection.
-
Feces: No initial processing is required before freezing.
-
-
Aliquoting: Immediately after processing, transfer the supernatant (serum or plasma) or a representative portion of the fecal sample into pre-labeled, single-use cryovials.
-
Storage:
-
For immediate analysis (within a few hours), samples can be kept at 2-8°C.
-
For short-term storage, freeze at -20°C.
-
For long-term storage, snap-freeze aliquots in dry ice or liquid nitrogen and then transfer to a -80°C freezer. Fecal samples must be frozen immediately at -80°C.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
This is a general protocol and should be optimized for your specific instrumentation and sample type.
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen samples on ice.
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for bile acid separation.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol (B129727) is typically employed.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Factors influencing the stability of this compound in biological samples.
Caption: Recommended workflow for handling biological samples for this compound analysis.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural identification of in vitro metabolites for 23-nordeoxycholic acid by structural analogue matching - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Validation for Nordeoxycholic Acid in Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of nordoxycholic acid in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in quantifying nordoxycholic acid in clinical samples?
A1: The primary challenges include:
-
Low Endogenous Concentrations: Nordeoxycholic acid is typically present at very low levels in biological matrices, requiring highly sensitive analytical methods.[1]
-
Matrix Effects: Biological samples like plasma and serum are complex and contain numerous endogenous substances (e.g., phospholipids (B1166683), salts) that can interfere with the ionization of nordoxycholic acid in the mass spectrometer, leading to ion suppression or enhancement.[1][2]
-
Isomeric Interferences: Bile acids often have several structural isomers that can be difficult to separate chromatographically, potentially leading to inaccurate quantification.[1]
-
Analyte Stability: The stability of nordoxycholic acid in the biological matrix and during sample processing and storage must be thoroughly evaluated to ensure accurate results.[3]
Q2: What are the recommended sample preparation techniques for nordoxycholic acid from plasma or serum?
A2: Commonly used and effective sample preparation techniques for bile acids from plasma or serum include:
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the sample to precipitate proteins. While efficient, it may result in a less clean extract, potentially leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract by partitioning the analyte of interest into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying and concentrating bile acids from complex matrices, significantly reducing matrix effects.
Q3: Which analytical technique is most suitable for the quantification of nordoxycholic acid in a clinical setting?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of bile acids, including nordoxycholic acid, in clinical studies. This is due to its high sensitivity, selectivity, and ability to handle complex biological matrices.
Q4: What are the essential validation parameters for a bioanalytical method according to ICH M10 guidelines?
A4: The ICH M10 guideline on bioanalytical method validation outlines the following key parameters that must be assessed:
-
Selectivity and Specificity
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision
-
Matrix Effect
-
Carry-over
-
Dilution Integrity
-
Stability (freeze-thaw, short-term, long-term, stock solution)
Troubleshooting Guides
Chromatographic Issues
Q: I am observing peak tailing or fronting for my nordoxycholic acid peak. What could be the cause and how can I fix it?
A: Peak asymmetry can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The acidic nature of nordoxycholic acid can lead to interactions with active sites on the column packing material.
-
Solution: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. Using a mobile phase with a suitable buffer can help.
-
-
Column Degradation: The column may be nearing the end of its lifespan or may have been damaged by harsh mobile phases or improper storage.
-
Solution: Replace the column with a new one of the same type.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase.
-
Mass Spectrometry Issues
Q: I am experiencing low signal intensity or high signal variability for nordoxycholic acid. What should I investigate?
A: Inconsistent or weak signal is a common issue in LC-MS/MS analysis. Consider the following:
-
Ion Suppression/Enhancement (Matrix Effect): This is a very common cause in bioanalysis.
-
Troubleshooting:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to remove interfering matrix components.
-
Chromatographic Separation: Modify your gradient to better separate nordoxycholic acid from the regions where phospholipids and other interfering substances elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for nordoxycholic acid will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.
-
-
-
Instrument Contamination: The ion source or mass spectrometer can become contaminated over time, leading to decreased sensitivity.
-
Solution: Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.
-
-
Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect precursor/product ion selection will result in a poor signal.
-
Solution: Re-optimize the MS/MS parameters by infusing a standard solution of nordoxycholic acid.
-
Q: My results show poor accuracy and precision. What are the likely causes?
A: Inaccurate and imprecise results can stem from various sources throughout the analytical workflow. A logical troubleshooting workflow is illustrated below.
Caption: Troubleshooting workflow for poor accuracy and precision.
Quantitative Data Summary
The following tables summarize typical acceptance criteria for bioanalytical method validation based on the ICH M10 guidelines.
Table 1: Acceptance Criteria for Accuracy and Precision
| Parameter | Level | Acceptance Criteria |
| Intra-run Precision | LLOQ, LQC, MQC, HQC | CV ≤ 15% (≤ 20% at LLOQ) |
| Intra-run Accuracy | LLOQ, LQC, MQC, HQC | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Inter-run Precision | LLOQ, LQC, MQC, HQC | CV ≤ 15% (≤ 20% at LLOQ) |
| Inter-run Accuracy | LLOQ, LQC, MQC, HQC | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation |
Table 2: Stability Assessment Acceptance Criteria
| Stability Type | Conditions | Acceptance Criteria |
| Freeze-Thaw | Minimum of 3 freeze-thaw cycles | Mean concentration of stability QCs within ±15% of nominal |
| Short-Term | At room temperature for a duration exceeding expected sample handling time | Mean concentration of stability QCs within ±15% of nominal |
| Long-Term | At storage temperature (-20°C or -80°C) for a period longer than the sample storage time | Mean concentration of stability QCs within ±15% of nominal |
| Post-Preparative | In autosampler for the expected duration of an analytical run | Mean concentration of stability QCs within ±15% of nominal |
Experimental Protocol: LC-MS/MS Method Validation for this compound in Human Plasma
This protocol describes a general procedure for the validation of an LC-MS/MS method for the quantification of nordoxycholic acid in human plasma, in accordance with ICH M10 guidelines.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (e.g., nordoxycholic acid-d4).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
Caption: General sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimized to separate nordoxycholic acid from endogenous interferences.
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: To be determined by infusion of nordoxycholic acid and its deuterated internal standard.
Validation Experiments
-
Selectivity: Analyze at least six different lots of blank human plasma to check for interferences at the retention time of nordoxycholic acid and the internal standard.
-
Calibration Curve: Prepare a calibration curve with a blank, a zero sample, and at least six non-zero concentration levels spanning the expected clinical range.
-
Accuracy and Precision: Prepare QCs at four levels (LLOQ, LQC, MQC, HQC). Analyze five replicates of each QC level in three separate analytical runs.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of nordoxycholic acid in post-extraction spiked samples to the response in a neat solution, using at least six different lots of plasma.
-
Stability: Perform freeze-thaw, short-term (bench-top), long-term, and post-preparative stability tests using LQC and HQC samples.
-
Dilution Integrity: Prepare a sample at a concentration above the upper limit of quantification (ULOQ) and dilute it with blank matrix to bring it within the calibration range. Analyze to ensure accuracy and precision after dilution.
References
overcoming matrix effects in nordeoxycholic acid plasma analysis
Welcome to the technical support center for the analysis of nordeoxycholic acid (NDCA) in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common analytical challenges, particularly those related to matrix effects in LC-MS/MS assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing low signal intensity or a complete loss of signal for my this compound (NDCA) analyte. What is the likely cause and how can I fix it?
Answer:
The most probable cause is ion suppression due to co-eluting endogenous components from the plasma matrix.[1] Plasma is a complex biological matrix rich in phospholipids (B1166683), salts, and proteins that can interfere with the ionization of NDCA in the mass spectrometer's source, leading to a decreased signal.[2][3]
Here are several solutions to mitigate this issue:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): This is a simple and common first step. Using a cold organic solvent like acetonitrile (B52724) or methanol (B129727) effectively removes the majority of proteins. However, it may not sufficiently remove phospholipids, which are a major cause of ion suppression.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by selectively isolating bile acids from the plasma matrix, which can significantly reduce matrix effects compared to PPT.
-
Liquid-Liquid Extraction (LLE): This is another effective technique for sample cleanup that can be optimized to separate NDCA from interfering substances.
-
-
Improve Chromatographic Separation: Enhancing the separation between NDCA and matrix components can prevent them from entering the ion source at the same time.
-
Adjust Gradient Elution: Modifying the mobile phase gradient profile can improve the resolution between NDCA and interfering compounds.
-
Change Column Chemistry: Utilizing a different stationary phase (e.g., a C18 column) can alter selectivity and improve separation from matrix components.
-
-
Sample Dilution: If the concentration of NDCA is high enough, diluting the sample can lower the concentration of interfering matrix components, thereby reducing ion suppression.
Question 2: My quantitative results for NDCA show poor accuracy and reproducibility across different plasma samples. What could be causing this variability?
Answer:
This issue typically stems from variable matrix effects between individual samples. The composition of plasma can differ from one subject to another, leading to inconsistent levels of ion suppression or enhancement.
The most effective strategies to correct for this are:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS, such as a deuterated version of NDCA, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard. While a specific SIL-IS for NDCA may not always be readily available, a deuterated structural analog like d4-deoxycholic acid can be a suitable alternative.
-
Implement Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples (e.g., blank plasma stripped of endogenous bile acids) helps to normalize the matrix effects between the calibrators and the unknown samples.
Question 3: I'm seeing poor peak shapes for NDCA, such as peak fronting, tailing, or splitting. How can I resolve this?
Answer:
Poor peak shape can be caused by several factors, often related to chromatography or sample preparation.
-
Co-eluting Interferences: A common cause is the co-elution of an interfering substance from the matrix, which can distort the peak shape.
-
Solution: Further optimization of your chromatographic method is necessary. Try adjusting the gradient slope or using a different analytical column to resolve the NDCA peak from the interference.
-
-
Sample Reconstitution: The solvent used to reconstitute your dried extract after sample preparation can cause peak distortion if it is not compatible with the initial mobile phase.
-
Solution: Ensure your reconstitution solvent is of a similar or weaker elution strength than your starting mobile phase conditions. For reversed-phase chromatography, this typically means a higher percentage of aqueous solvent.
-
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix effect" in plasma analysis?
The matrix effect refers to the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix. In plasma, these components include phospholipids, salts, proteins, and anticoagulants. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.
Q2: Why is plasma such a challenging matrix for bile acid analysis?
Plasma is a complex biological fluid containing high concentrations of proteins and lipids (especially phospholipids) that can be co-extracted with the analytes of interest. If these endogenous substances co-elute with NDCA during chromatography, they compete for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.
Q3: What is the best type of internal standard to use for NDCA quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated NDCA). A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability. If a SIL-IS for NDCA is unavailable, a deuterated structural analog is the next best choice. This compound itself has also been used as an internal standard for the quantification of other bile acids.
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
The most accepted method is the post-extraction spike analysis . This involves comparing the analyte's response in a blank, extracted plasma sample that has been spiked with the analyte after extraction to the response of the analyte in a neat solvent solution at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Sample Cleanup
This protocol provides a basic method for removing proteins from plasma samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Addition: Add 10 µL of the working internal standard solution (e.g., a deuterated analog of NDCA in methanol).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the tube. This creates a 4:1 ratio of precipitation solvent to plasma.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen, typically at 40-60°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol details the steps to calculate the Matrix Factor (MF).
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the NDCA standard and its internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spike Matrix): Process blank plasma samples from at least six different sources using the full extraction procedure (e.g., Protocol 1). After the evaporation step, reconstitute the dried extracts with the reconstitution solvent from Set A containing the analyte and IS at the same concentrations.
-
Set C (Pre-Spike Matrix): Spike blank plasma with the analyte and IS at the same concentrations as Set A before starting the extraction procedure. This set is used to evaluate recovery but is not needed for the MF calculation itself.
-
-
Analyze Samples: Analyze all samples from Set A and Set B via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
A value close to 1 indicates a negligible matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
To assess how well the internal standard corrects for the matrix effect, calculate the IS-normalized MF.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
A value close to 1 demonstrates effective compensation by the internal standard.
-
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent. | Simple, fast, and cost-effective. | May not effectively remove phospholipids and other small molecules, leading to potential ion suppression. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be more time-consuming and may require significant method development. |
| Solid-Phase Extraction (SPE) | Analytes are selectively adsorbed onto a solid sorbent and eluted. | Provides very clean extracts, significantly reducing matrix effects. | More complex, time-consuming, and expensive than PPT. |
Table 2: Typical LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Typical Setting | Rationale |
| Chromatographic Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for hydrophobic molecules like bile acids. |
| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or ammonium (B1175870) formate) | Acidic modifiers promote protonation for positive ion mode or control ionization in negative mode. |
| Mobile Phase B | Acetonitrile and/or Methanol/Isopropanol with an additive | Organic solvents to elute the analytes from the column. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Bile acids readily deprotonate at the carboxylic acid group, making them suitable for negative ion mode detection. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions. |
| Internal Standard | Stable Isotope-Labeled (e.g., d4-NDCA) | Co-elutes and experiences the same matrix effects as the analyte, ensuring accurate quantification. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Signaling Pathways of Nordeoxycholic Acid and Deoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known and inferred signaling pathways of nordoxycholic acid (nor-DCA) and deoxycholic acid (DCA). While deoxycholic acid is a well-characterized secondary bile acid with diverse signaling roles, data on nordoxycholic acid, a side-chain shortened analog, is less abundant. This comparison synthesizes available experimental data for DCA and leverages structure-activity relationship principles to infer the signaling potential of nor-DCA.
Core Signaling Pathways: A Tale of Two Bile Acids
Deoxycholic acid (DCA) is a prominent secondary bile acid produced by the gut microbiota. It functions as a signaling molecule by activating several key pathways, including the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). DCA is also known to transactivate the epidermal growth factor receptor (EGFR) and modulate the Wnt/β-catenin signaling cascade, pathways critically involved in cell proliferation and cancer.
Nordeoxycholic acid (nor-DCA) is a C23 bile acid, meaning it has a shorter side chain than conventional C24 bile acids like DCA. While direct experimental evidence on the signaling pathways of nor-DCA is limited, structure-activity relationship studies of bile acids suggest that the length of the side chain is a critical determinant of receptor activation. It is therefore inferred that nor-DCA interacts with the same primary targets as DCA, namely FXR and TGR5, but likely with reduced potency.
Deoxycholic Acid (DCA) Signaling Pathways
DCA activates multiple signaling cascades that influence a range of cellular processes, from metabolism to cell survival and proliferation.
This compound (nor-DCA) Signaling Pathway (Inferred)
The signaling pathway for nor-DCA is inferred based on its structural similarity to DCA and the known structure-activity relationships of bile acids. The primary difference is expected to be a reduced potency in activating FXR and TGR5 due to its shortened side chain.
Quantitative Comparison of Receptor Activation
| Bile Acid | Receptor | Assay Type | Reported EC50 (µM) | Potency Relative to DCA | Reference |
| Deoxycholic Acid (DCA) | FXR | Reporter Assay | ~50 | - | [1] |
| TGR5 | cAMP Assay | 1.0 - 7.7 | - | [2][3] | |
| Nordoxycholic Acid (nor-DCA) | FXR | Reporter Assay | Data not available | Inferred to be lower | - |
| TGR5 | cAMP Assay | Data not available | Inferred to be lower | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing bile acid signaling are provided below.
Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).
Protocol Details:
-
Cell Culture and Seeding: Human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into 96-well white, clear-bottom plates at a density of 30,000-50,000 cells per well and incubated for 18-24 hours.
-
Transfection: Cells are co-transfected with a mammalian expression vector for human FXR and a reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test bile acid (DCA or nor-DCA) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for an additional 24 hours to allow for FXR activation and subsequent expression of the luciferase reporter gene.
-
Lysis and Luminescence Measurement: The cells are washed with phosphate-buffered saline (PBS) and lysed. The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate. If a Renilla luciferase control was used, its activity is also measured.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold induction of luciferase activity is calculated relative to the vehicle control. Dose-response curves are generated, and the EC50 values are calculated using non-linear regression analysis.
TGR5 Activation Assay (cAMP Assay)
This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
Protocol Details:
-
Cell Culture and Seeding: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human TGR5 are cultured in an appropriate medium. Cells are seeded into 96-well plates and grown to confluence.
-
Compound Treatment: Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with various concentrations of the test bile acid (DCA or nor-DCA) or a vehicle control.
-
Incubation: The cells are incubated at 37°C for a short period, typically 30 minutes, to allow for TGR5-mediated cAMP production.
-
Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a homogeneous time-resolved fluorescence (HTRF)-based assay, according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the cell lysates are determined from the standard curve. Dose-response curves are plotted, and EC50 values are calculated using a sigmoidal dose-response model.
Conclusion
Deoxycholic acid is a multifaceted signaling molecule that activates a variety of cellular pathways, with significant implications for both physiological and pathological processes. While direct experimental data for nordoxycholic acid is currently lacking, established structure-activity relationships for bile acids strongly suggest that nor-DCA interacts with the same primary receptors as DCA, albeit with likely reduced potency due to its shortened side chain. Further research is warranted to fully elucidate the signaling profile of nor-DCA and to explore its potential as a modulator of bile acid-activated signaling pathways. The experimental protocols provided herein offer a robust framework for conducting such comparative studies.
References
- 1. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications [mdpi.com]
- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Biomarker Landscape for NAFLD: An Objective Comparison of Nor-Deoxycholic Acid and Alternative Markers
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of Non-alcoholic Fatty Liver Disease (NAFLD) has intensified the search for reliable, non-invasive biomarkers for its diagnosis and staging. Among the candidates, bile acids have garnered significant attention due to their central role in hepatic and metabolic regulation. This guide provides a comprehensive comparison of nor-deoxycholic acid (nor-DCA) with other potential biomarkers for NAFLD, supported by available experimental data and detailed methodologies.
Nor-Deoxycholic Acid: An Unvalidated but Intriguing Candidate
Nor-deoxycholic acid is a secondary bile acid that has been investigated more for its therapeutic potential in the form of its derivative, nor-ursodeoxycholic acid (nor-UDCA), rather than as a standalone diagnostic biomarker for NAFLD. Clinical trials on nor-UDCA have shown a dose-dependent reduction in serum alanine (B10760859) aminotransferase (ALT) levels in NAFLD patients, suggesting a potential role in mitigating liver injury.[1][2][3] However, to date, there is a notable absence of published studies specifically validating nor-DCA as a diagnostic biomarker for NAFLD. Key performance metrics such as sensitivity, specificity, and Area Under the Receiver Operating Characteristic Curve (AUROC) have not been established.
While direct validation data is lacking, broader metabolomic studies of bile acid profiles in NAFLD patients offer some context. These studies indicate that the overall bile acid pool is significantly altered in individuals with NAFLD compared to healthy controls.[4][5]
Comparative Analysis: Nor-DCA vs. Other Biomarkers
The quest for a definitive NAFLD biomarker has led to the evaluation of various molecules and panels. Below is a comparative summary of nor-DCA against other bile acids and established biomarkers.
Quantitative Data Summary
| Biomarker/Panel | Type | Key Findings in NAFLD | Diagnostic Performance (Selected Data) |
| Nor-Deoxycholic Acid (nor-DCA) | Secondary Bile Acid | Limited data on specific concentration changes. Investigated for therapeutic potential (as nor-UDCA). | Not Validated. No sensitivity, specificity, or AUROC data available. |
| Primary Bile Acids (e.g., Cholic Acid - CA, Chenodeoxycholic Acid - CDCA) | Primary Bile Acid | Often elevated in NAFLD patients. | Data for individual primary bile acids are variable and often part of larger panels. |
| Secondary Bile Acids (e.g., Deoxycholic Acid - DCA, Lithocholic Acid - LCA) | Secondary Bile Acid | Levels can be altered due to changes in gut microbiota composition in NAFLD. DCA levels are often higher in NAFLD. | Variable performance; often included in multi-biomarker panels. |
| Conjugated Bile Acids (e.g., GCA, TCA, TCDCA) | Conjugated Bile Acid | Significantly higher levels of glycocholic acid (GCA), taurocholic acid (TCA), and taurochenodeoxycholic acid (TCDCA) observed in individuals with NAFLD. | Often show stronger associations with NAFLD than unconjugated forms. |
| Alanine Aminotransferase (ALT) | Liver Enzyme | Routinely used marker of liver injury, often elevated in NAFLD. | Limited specificity for NAFLD and does not reliably predict fibrosis stage. |
| Aspartate Aminotransferase (AST) | Liver Enzyme | Often used in conjunction with ALT (AST/ALT ratio) to assess liver damage. | Limited specificity; ratio can be indicative of advanced fibrosis. |
| NAFLD Fibrosis Score (NFS) | Composite Score | Combines age, BMI, hyperglycemia, platelet count, albumin, and AST/ALT ratio to predict advanced fibrosis. | Widely validated for excluding advanced fibrosis. |
| Cytokeratin-18 (CK-18) fragments | Apoptosis Marker | M30 and M65 fragments are elevated in NASH due to hepatocyte apoptosis. | Can help differentiate NASH from simple steatosis, but with moderate accuracy. |
Experimental Protocols
Accurate quantification of bile acids is critical for their validation as biomarkers. The most widely accepted and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Serum Bile Acids by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add 400 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards (e.g., d4-DCA, d4-CDCA, d4-CA).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from ~30% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of bile acids in NAFLD and the analytical process for their measurement, the following diagrams are provided.
Caption: Bile acid metabolism and its alteration in NAFLD.
Caption: Experimental workflow for bile acid analysis by LC-MS/MS.
Conclusion
While nor-deoxycholic acid is a component of the altered bile acid milieu in NAFLD, there is currently no evidence to support its use as a validated, standalone biomarker for the disease. The therapeutic promise of its derivative, nor-UDCA, is an area of active research, but this does not directly translate to diagnostic utility. For researchers and clinicians, a more fruitful approach to non-invasive NAFLD diagnosis likely lies in the analysis of a broader panel of bile acids, in conjunction with established biomarkers and scoring systems. The continued application of robust analytical methods like LC-MS/MS will be paramount in identifying and validating a sensitive and specific biomarker signature for NAFLD.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Norursodeoxycholic acid versus placebo in the treatment of non-alcoholic fatty liver disease: a double-blind, randomised, placebo-controlled, phase 2 dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norursodeoxycholic acid as a candidate pharmacological therapy for nonalcoholic fatty liver disease - Yoneda - Digestive Medicine Research [dmr.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Nordeoxycholic Acid Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nordeoxycholic acid (NDCA) levels in various physiological and pathological states. The information is intended to support research and development efforts in diagnostics and therapeutics related to metabolic and liver diseases.
Data Presentation: this compound Levels
Endogenous levels of this compound are generally low and not as extensively characterized as other major bile acids. However, available data from preclinical studies indicate potential alterations in disease states. It is important to note that many studies focus on the therapeutic administration of a synthetic analog, 24-nor-ursodeoxycholic acid (norUDCA), rather than measuring endogenous NDCA levels.
| Condition | Matrix | Species | Observation | Fold Change/Concentration |
| Healthy | Serum | Human (Chinese population) | Levels are reportedly lower in men compared to women.[1] | Data not specified |
| Non-alcoholic fatty liver disease (NAFLD) | Liver | Rat (High-fat diet model) | Decreased levels of this compound.[1] | Data not specified |
Further research is required to establish definitive quantitative ranges for NDCA in healthy human populations and in various disease cohorts.
Therapeutic Insights from a Synthetic Analog: 24-nor-ursodeoxycholic acid (norUDCA)
Clinical trials investigating the therapeutic potential of norUDCA, a side-chain shortened homolog of ursodeoxycholic acid, provide valuable insights into the role of this class of bile acids in liver disease.
| Disease State | Study Type | Dosage | Key Findings | Reference |
| Primary Sclerosing Cholangitis (PSC) | Phase II Clinical Trial | 500 mg/d, 1000 mg/d, 1500 mg/d | Dose-dependent reduction in serum alkaline phosphatase (ALP) levels.[2][3][4] | Fickert et al., 2017 |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Phase II Clinical Trial | 500 mg/d, 1500 mg/d | Significant reduction in serum alanine (B10760859) aminotransferase (ALT) at the 1500 mg/d dose. | Traussnigg et al., 2019 |
| Alcohol-Related Liver Disease | Preclinical (Mouse model) | Not specified | Ameliorated ethanol-induced liver injury and inflammation. | Grander et al., 2021 |
These studies suggest that nor-bile acids have hepatoprotective, anti-inflammatory, and anti-fibrotic properties.
Experimental Protocols
The quantification of this compound in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on established methods for bile acid analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound, d4-NDCA, at a concentration of 1 µM in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate NDCA from other bile acids (e.g., start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for NDCA and the internal standard.
-
NDCA: m/z 377.3 → [Specific product ion]
-
d4-NDCA: m/z 381.3 → [Specific product ion]
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy should be optimized for maximum sensitivity.
-
3. Quantification
-
Construct a calibration curve using known concentrations of NDCA standards.
-
Calculate the concentration of NDCA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways
This compound and its derivatives, such as norUDCA, exert their therapeutic effects by modulating several key signaling pathways involved in inflammation, metabolism, and cell survival.
Modulation of Inflammatory and Metabolic Pathways by norUDCA
NorUDCA has been shown to have direct immunomodulatory effects, particularly on T-cells, and influences metabolic pathways. One of the key signaling nodes affected is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).
Caption: NorUDCA inhibits mTORC1 signaling, leading to reduced inflammation and lipogenesis.
The inhibition of the mTORC1 pathway by norUDCA contributes to its anti-inflammatory and metabolic regulatory effects. mTORC1 is a central regulator of cell growth and proliferation, and its dysregulation is implicated in various diseases. By modulating this pathway, norUDCA can influence protein synthesis, lipid metabolism, and inflammatory responses within the liver.
Furthermore, norUDCA has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress. It also directly activates the TMEM16A chloride channel in cholangiocytes, promoting bile flow.
References
- 1. Nor-ursodeoxycholic acid reverses hepatocyte-specific nemo-dependent steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous ursodeoxycholic acid and cholic acid in liver disease due to cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
cross-validation of different nordeoxycholic acid quantification methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nordeoxycholic acid (NDCA), a C23 bile acid metabolite, is crucial for understanding its physiological roles and its utility as an internal standard in metabolomic studies. This guide provides an objective comparison of the primary analytical methods used for NDCA quantification, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable technique for their needs.
Comparison of Quantitative Performance
The choice of an analytical method is heavily influenced by its quantitative performance characteristics. While direct cross-validation studies for this compound are not extensively published, the following table summarizes the typical performance of the most common analytical platforms for bile acid analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for its sensitivity and specificity.
| Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA) | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Competitive binding of antibodies to the target antigen. | Enzymatic conversion of the analyte, leading to a measurable signal. |
| Specificity | Very High | High | Moderate to High | Low to Moderate |
| Sensitivity (LLOQ) | High (low ng/mL to pg/mL)[1] | High | Moderate (ng/mL to µg/mL)[2] | Low (µmol/L)[3] |
| Linearity (r²) | >0.99[1] | >0.99 | Variable | Good |
| Accuracy (% Recovery) | 85-115%[1] | Good | Variable | Good |
| Precision (%RSD) | <15% | <15% | <15% | <10% |
| Sample Preparation | Protein precipitation, solid-phase extraction. | Hydrolysis, extraction, derivatization. | Dilution, potential extraction. | Minimal, often direct measurement. |
| Throughput | High | Moderate | Very High | High |
| Instrumentation Cost | High | High | Low | Low |
| Primary Use for NDCA | Gold standard for quantification, often used as an internal standard. | Used for quantification, also as an internal standard. | Not commercially available specifically for NDCA; potential for cross-reactivity in total bile acid kits. | Not specific for NDCA; measures total 3α-hydroxysteroid bile acids. |
Experimental Protocols and Workflows
Detailed methodologies are essential for the successful implementation and comparison of analytical techniques. Below are generalized protocols for the primary methods used in bile acid analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it the preferred method for the quantification of individual bile acids, including this compound.
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated analog of NDCA).
-
Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol (B129727) with formic acid (Mobile Phase B) is typical.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most common for bile acids.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for specific detection and quantification.
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for bile acid analysis but requires derivatization to increase the volatility of the analytes.
Sample Preparation and Derivatization:
-
To the biological sample, add an internal standard (NDCA is often used as an internal standard for other bile acids).
-
Perform alkaline hydrolysis to deconjugate the bile acids.
-
Extract the free bile acids using a solid-phase extraction (SPE) cartridge.
-
Evaporate the solvent.
-
Derivatize the bile acids in a two-step process:
-
Esterification of the carboxyl group (e.g., with methanol/HCl).
-
Silylation of the hydroxyl groups (e.g., with BSTFA/TMCS).
-
-
The derivatized sample is then injected into the GC-MS system.
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5MS) is commonly used.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
Workflow Diagram:
Immunoassays (ELISA)
General Protocol (Competitive ELISA):
-
Standards and samples are added to microplate wells pre-coated with a bile acid conjugate.
-
A primary antibody specific to a range of bile acids is added.
-
The plate is incubated, allowing the antibody to bind to either the bile acid in the sample or the conjugate on the plate.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured, which is inversely proportional to the concentration of bile acids in the sample.
Workflow Diagram:
This compound in Cellular Signaling
While the direct signaling pathways of this compound are not fully elucidated, its structural similarity to other bile acids, such as deoxycholic acid (DCA), and its metabolic relationship with norcholic acid provide insights into its potential biological activities. The following diagram illustrates a composite of signaling pathways known to be modulated by related bile acids. Deoxycholic acid has been shown to activate the Wnt/β-catenin pathway, and nor-ursodeoxycholic acid can modulate mTORC1 signaling. Furthermore, bile acids are known to interact with nuclear receptors like the farnesoid X receptor (FXR).
References
Functional Differences of Nordeoxycholic Acid and Other C23 Bile Acids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional differences between nordoxycholic acid and other C23 bile acids, supported by experimental data. This document outlines their distinct physiological properties, mechanisms of action, and therapeutic potential in various liver diseases.
Nordeoxycholic acid, a C23 bile acid, is a homolog of ursodeoxycholic acid (UDCA) with a shortened side chain. This structural modification confers unique physicochemical and biological properties, leading to distinct therapeutic effects compared to its C24 counterpart and other C23 bile acids. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Key Functional Differences and Physicochemical Properties
The primary distinction of nordoxycholic acid, specifically 24-nor-ursodeoxycholic acid (nor-UDCA), lies in its resistance to amidation with taurine (B1682933) or glycine. This characteristic prevents its efficient conjugation in the liver, leading to a unique mechanism known as "cholehepatic shunting." In this process, the unconjugated nor-UDCA is secreted into the bile, reabsorbed by cholangiocytes, and then returned to the hepatocytes for resecretion. This continuous cycling results in a bicarbonate-rich bile flow, which protects the bile duct epithelium from the toxic effects of other bile acids.
In contrast, other C23 bile acids, such as nor-cholic acid (nor-CA), have been shown to have different effects on signaling pathways. For instance, nor-CA has been found to promote hepatocellular carcinoma (HCC) progression by negatively regulating the farnesoid X receptor (FXR)[1]. This highlights the critical role of the specific bile acid structure in determining its biological function.
Comparative Efficacy in Liver Disease Models
Experimental studies in animal models of cholestatic and fibrotic liver diseases have consistently demonstrated the superior therapeutic efficacy of nor-UDCA compared to UDCA.
| Bile Acid | Animal Model | Key Findings | Reference |
| nor-UDCA | Mdr2 (Abcb4) knockout mice (model for sclerosing cholangitis) | Markedly improved liver tests and histology; significantly reduced hydroxyproline (B1673980) content (a marker of fibrosis) and inflammation. Induced detoxification enzymes and efflux pumps to a much greater extent than UDCA. | [2] |
| UDCA | Mdr2 (Abcb4) knockout mice | Increased alanine (B10760859) transaminase and alkaline phosphatase levels; no significant effect on hydroxyproline content. | [2] |
| nor-UDCA | Bile Duct Ligation (BDL) in mice (model for obstructive cholestasis) | Ameliorates liver injury and biliary fibrosis. | [3] |
| UDCA | Bile Duct Ligation (BDL) in mice | Can aggravate liver and bile duct injury. | [3] |
Signaling Pathway Modulation
The functional differences between nordoxycholic acid and other C23 bile acids are largely attributed to their differential modulation of key nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
FXR Activation:
-
nor-UDCA: Does not directly activate FXR. Its beneficial effects are thought to be independent of FXR agonism.
-
nor-Cholic Acid (nor-CA): Acts as an antagonist to FXR, which can contribute to tumor progression in hepatocellular carcinoma.
-
Synthetic C23 Analogs: The dual FXR/TGR5 agonist INT-767 (a 23-sulfate derivative of a chenodeoxycholic acid analog) has shown potent activation of both receptors, with an EC50 of 30 nM for FXR.
TGR5 Activation:
-
nor-UDCA: Does not appear to be a direct agonist of TGR5.
-
Synthetic C23 Analogs: INT-767 is a potent TGR5 agonist with an EC50 of 630 nM.
The differential receptor activity highlights the potential for developing selective C23 bile acid analogs to target specific pathways in liver disease.
Below is a diagram illustrating the unique cholehepatic shunting mechanism of nor-UDCA.
References
- 1. Norcholic Acid Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24-norUrsodeoxycholic acid is superior to ursodeoxycholic acid in the treatment of sclerosing cholangitis in Mdr2 (Abcb4) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active enterohepatic cycling is not required for the choleretic actions of 24-norUrsodeoxycholic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nordeoxycholic Acid's Efficacy in TGR5 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nordeoxycholic acid's (norDCA) performance in activating the Takeda G protein-coupled receptor 5 (TGR5) against other relevant bile acids and synthetic agonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in metabolic and inflammatory disease, as well as drug discovery.
Introduction to TGR5 and its Agonists
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell membrane receptor that plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1] Its activation by endogenous ligands, primarily bile acids, and synthetic compounds has made it an attractive therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions.[1] this compound, a secondary bile acid, is among the natural ligands that can modulate TGR5 activity. This guide will delve into the specifics of its activation potential in comparison to other key TGR5 agonists.
Quantitative Comparison of TGR5 Agonist Potency
The potency of various compounds in activating TGR5 is typically quantified by their half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and a selection of other natural and synthetic TGR5 agonists, as determined by in vitro assays.
| Compound | Type | EC50 (µM) | Efficacy (% of LCA) | Assay System | Reference |
| This compound (nor-LCA) | Secondary Bile Acid | 0.85 | Lower than LCA | CRE-luciferase reporter in TGR5-transfected CHO cells | [2] |
| Lithocholic acid (LCA) | Secondary Bile Acid | 0.53 | 100 | cAMP production in TGR5-transfected CHO cells | [1] |
| Taurolithocholic acid (TLCA) | Conjugated Bile Acid | 0.33 | Not Reported | cAMP production in TGR5-transfected CHO cells | [1] |
| Deoxycholic acid (DCA) | Secondary Bile Acid | 1.01 | Not Reported | cAMP production in TGR5-transfected CHO cells | |
| Chenodeoxycholic acid (CDCA) | Primary Bile Acid | 4.43 | Not Reported | cAMP production in TGR5-transfected CHO cells | |
| Cholic acid (CA) | Primary Bile Acid | 7.72 | Not Reported | cAMP production in TGR5-transfected CHO cells | |
| INT-777 | Synthetic Agonist | ~1.0 | Higher than LCA | Not Specified |
Note on Reproducibility: The EC50 value for this compound (nor-LCA) was reported as the average of at least three independent experiments, suggesting a degree of reproducibility within the cited study. However, to establish broader reproducibility, further studies across different laboratories and assay platforms are warranted. The variability in experimental outcomes can be influenced by factors such as the specific cell line used, reporter gene constructs, and assay conditions.
Experimental Protocols
The following are detailed methodologies for two common assays used to quantify TGR5 activation.
1. TGR5 CRE-Luciferase Reporter Assay
This assay measures the activation of TGR5 by quantifying the downstream expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently transfected with a TGR5 expression vector and a CRE-luciferase reporter vector using a suitable transfection reagent.
-
-
Assay Procedure:
-
After 24 hours of transfection, the cells are seeded into 96-well plates.
-
The following day, the culture medium is replaced with a serum-free medium containing various concentrations of the test compounds (e.g., this compound). A known TGR5 agonist like Lithocholic Acid (LCA) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
The cells are incubated with the compounds for a defined period (e.g., 6 hours).
-
After incubation, the medium is removed, and the cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
-
Data Analysis:
-
The relative light units (RLU) are plotted against the logarithm of the compound concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. TGR5 cAMP Assay
This assay directly measures the production of cyclic AMP (cAMP), a second messenger generated upon TGR5 activation.
-
Cell Culture:
-
CHO cells stably expressing human TGR5 are cultured in a suitable medium.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with various concentrations of the test compounds or controls.
-
The incubation is carried out for a short period (e.g., 30 minutes) at 37°C.
-
Following incubation, the cells are lysed.
-
-
cAMP Measurement:
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
The amount of cAMP produced is plotted against the logarithm of the compound concentration.
-
The EC50 value is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: TGR5 signaling pathway upon bile acid binding.
Caption: Experimental workflow for TGR5 activation assays.
References
Gut Microbiota Composition: A Comparative Guide for High vs. Low Nordeoxycholic Acid Producers
For researchers, scientists, and drug development professionals, understanding the intricate interplay between the gut microbiota and host metabolism is paramount. Nordeoxycholic acid, a secondary bile acid produced by gut bacteria, is an emerging player in this complex relationship. This guide provides a comparative analysis of the gut microbiota composition in individuals with high versus low production of this compound, supported by experimental data and detailed methodologies. As direct research on this compound producers is limited, this guide will draw parallels from the more extensively studied secondary bile acid, deoxycholic acid (DCA), to infer potential microbial signatures.
Comparative Analysis of Gut Microbiota
Individuals with higher levels of secondary bile acids, such as deoxycholic acid, exhibit distinct gut microbial profiles compared to those with lower levels. These differences are often characterized by the abundance of specific bacterial taxa capable of converting primary bile acids into secondary bile acids.
A study involving patients with primary sclerosing cholangitis (PSC) found that higher fecal concentrations of deoxycholic acid were associated with a greater abundance of the bacterial genera Blautia and Lachnoclostridium[1][2]. Similarly, in patients with cirrhosis, a positive correlation has been observed between the abundance of Ruminococcaceae and fecal DCA levels[3]. These findings suggest that a higher capacity for producing secondary bile acids is linked to an enrichment of specific members of the Firmicutes phylum.
Conversely, individuals with lower production of secondary bile acids may have a comparatively lower abundance of these 7α-dehydroxylating bacteria. For instance, patients with advanced cirrhosis show a decreased conversion of primary to secondary bile acids in their feces, which is associated with lower levels of Lachonospiraceae, Ruminococcaceae, and Blautia[3].
The following table summarizes the key differences in gut microbiota composition observed in studies comparing high and low producers of secondary bile acids like deoxycholic acid.
| Bacterial Taxon | Relative Abundance in High Producers | Relative Abundance in Low Producers |
| Phylum: Firmicutes | ||
| Blautia | Increased[1] | Decreased |
| Lachnoclostridium | Increased | Not specified |
| Ruminococcaceae | Increased | Decreased |
| Lachnospiraceae | Not specified | Decreased |
| Phylum: Bacteroidetes | ||
| Bacteroides | Variable | Variable |
| Phylum: Proteobacteria | ||
| Enterobacteriaceae | Not specified | Increased in some conditions with low secondary bile acids |
Experimental Protocols
To provide a comprehensive understanding of how these findings are generated, this section details the typical experimental protocols for analyzing gut microbiota composition and bile acid profiles.
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This method is widely used to profile the taxonomic composition of the gut microbiota.
-
Sample Collection and Storage: Fecal samples are collected by participants and immediately frozen at -80°C until processing to preserve the microbial DNA.
-
DNA Extraction: Genomic DNA is extracted from fecal samples using commercially available kits, such as the DNeasy Blood and Tissue Kit (Qiagen), following the manufacturer's instructions. Bead-beating is often included to ensure lysis of both Gram-positive and Gram-negative bacteria.
-
PCR Amplification: The variable regions of the 16S rRNA gene (commonly V3-V4 or V4) are amplified using universal primers. For the V4 region, primers such as 515F and 806R are frequently used. The PCR reaction is typically performed in triplicate for each sample to minimize amplification bias.
-
Library Preparation and Sequencing: The PCR products (amplicons) from each sample are purified, quantified, and pooled in equimolar concentrations. The pooled library is then sequenced on a platform like the Illumina MiSeq, which generates paired-end reads.
-
Data Analysis: The raw sequencing data is processed using bioinformatics pipelines such as QIIME 2 or DADA2. This involves quality filtering of reads, denoising, merging of paired-end reads, and clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic classification is then performed by aligning these sequences to a reference database like Greengenes or SILVA.
Bile Acid Profiling via Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the quantification of various bile acid species in biological samples.
-
Sample Preparation and Extraction: Fecal samples are lyophilized (freeze-dried) to remove water and then homogenized. Bile acids are extracted from a known amount of dried feces using an organic solvent, typically methanol (B129727) or ethanol, often containing internal standards (e.g., deuterated bile acids) for accurate quantification. The extract is then centrifuged, and the supernatant is collected.
-
Solid-Phase Extraction (SPE): The supernatant may be further purified using SPE to remove interfering compounds. The sample is loaded onto an SPE cartridge, washed, and then the bile acids are eluted with a solvent like methanol.
-
LC-MS/MS Analysis: The purified bile acid extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The bile acids are separated on a C18 column with a gradient of mobile phases, such as water with formic acid and ammonium (B1175870) acetate, and acetonitrile (B52724) or methanol. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each bile acid.
-
Data Analysis: The concentration of each bile acid is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of bile acid standards. The final concentrations are typically normalized to the initial dry weight of the fecal sample.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the biological implications of altered this compound production, the following diagrams are provided.
References
- 1. Fecal deoxycholic acid associates with diet, intestinal microbes, and total bilirubin in primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fecal deoxycholic acid associates with diet, intestinal microbes, and total bilirubin in primary sclerosing cholangitis. [escholarship.org]
- 3. researchgate.net [researchgate.net]
Validating In Vitro Findings of Nordeoxycholic Acid in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo experimental data on the biological effects of nordeoxycholic acid (NDCA), a hydrophobic bile acid metabolite. The following sections detail the cytotoxic effects observed in cell cultures and their validation in animal models of liver injury, supported by quantitative data, comprehensive experimental protocols, and visualizations of the key signaling pathways and workflows.
In Vitro Findings: NDCA Induces Hepatocellular Stress and Injury
In vitro studies on primary hepatocytes and liver cell lines have demonstrated that this compound can induce cellular stress and lead to cell death. The primary mechanisms identified are the induction of endoplasmic reticulum (ER) stress and the suppression of autophagy.
Quantitative Data from In Vitro Assays
The following table summarizes the dose-dependent effects of NDCA on hepatocyte viability, ER stress markers, and autophagy flux.
| In Vitro Parameter | NDCA Concentration | Observation | Reference |
| Hepatocyte Viability | 50 µM | Significant decrease in cell viability after 24 hours. | [1] |
| 100 µM | Further pronounced reduction in cell viability. | [1] | |
| ER Stress Markers | |||
| ATF4 mRNA Expression | 50 µM | Upregulation observed. | [1] |
| 100 µM | Significant increase in expression. | [1] | |
| CHOP mRNA Expression | 50 µM | Upregulation observed. | [1] |
| 100 µM | Significant increase in expression. | ||
| Autophagy Flux | |||
| LC3-II / LC3-I Ratio | 50 µM | Significant decrease, indicating suppressed autophagy. | |
| 100 µM | Further significant reduction in the ratio. | ||
| p62 Protein Levels | 50 µM | Accumulation of p62, confirming autophagy inhibition. | |
| 100 µM | Pronounced accumulation of p62. |
Signaling Pathway of NDCA-Induced Hepatotoxicity In Vitro
Caption: NDCA induces hepatocyte injury via ER stress and autophagy suppression.
Animal Model Validation: NDCA Induces Acute Liver Injury In Vivo
To validate the in vitro findings, animal studies were conducted. Acute administration of this compound to mice resulted in observable liver injury, confirming its hepatotoxic potential in a physiological system.
Quantitative Data from Animal Studies
The table below presents the key findings from a mouse model of acute NDCA-induced liver injury.
| In Vivo Parameter | Treatment Group | Observation | Reference |
| Serum ALT (U/L) | Control (DMSO) | Baseline levels | |
| NDCA (100 mM, 5 days) | Significantly elevated | ||
| Serum AST (U/L) | Control (DMSO) | Baseline levels | |
| NDCA (100 mM, 5 days) | Significantly elevated | ||
| Serum ALP (U/L) | Control (DMSO) | Baseline levels | |
| NDCA (100 mM, 5 days) | Significantly elevated | ||
| Liver-to-Body Weight Ratio | Control (DMSO) | Baseline ratio | |
| NDCA (100 mM, 5 days) | Significantly increased | ||
| Hepatic mRNA Expression | |||
| Cxcl1 | NDCA vs. Control | Significantly upregulated | |
| Lcn2 | NDCA vs. Control | Significantly upregulated | |
| Tnfα | NDCA vs. Control | Significantly upregulated | |
| Histological Analysis | |||
| H&E Staining | NDCA vs. Control | Observed hepatocyte degeneration and necrosis. | |
| TUNEL Assay | NDCA vs. Control | Increased number of TUNEL-positive (apoptotic) cells. |
Experimental Workflow for In Vivo Validation
Caption: Workflow for acute NDCA-induced liver injury model in mice.
Experimental Protocols
In Vitro Hepatotoxicity Assay
-
Cell Culture: Primary mouse hepatocytes were isolated and cultured in Williams' Medium E supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Cells were seeded in collagen-coated plates.
-
NDCA Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium was replaced with a serum-free medium containing varying concentrations of NDCA (e.g., 50 µM and 100 µM) or vehicle (DMSO).
-
Cell Viability Assay: Cell viability was assessed after 24 hours of NDCA treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
RNA Isolation and qPCR: Total RNA was extracted from hepatocytes after treatment. The expression of ER stress marker genes (ATF4, CHOP) was quantified by quantitative real-time PCR (qPCR), with normalization to a housekeeping gene (e.g., GAPDH).
-
Western Blot Analysis: Protein lysates were collected to determine the levels of autophagy markers. The ratio of LC3-II to LC3-I and the levels of p62 were analyzed by Western blotting.
In Vivo Acute Liver Injury Model
-
Animals: Male C57BL/6J mice (8-10 weeks old) were used for the study. The animals were housed under standard laboratory conditions with ad libitum access to food and water.
-
NDCA Administration: Mice were administered 100 µL of either vehicle (DMSO) or 100 mM NDCA via oral gavage daily for 5 consecutive days.
-
Sample Collection: On day 6, mice were euthanized. Blood was collected via cardiac puncture for serum preparation. Livers were excised, weighed, and portions were either fixed in 10% formalin for histology or snap-frozen in liquid nitrogen for molecular analysis.
-
Serum Biochemistry: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) were measured using commercially available kits.
-
Histological Analysis: Formalin-fixed liver tissues were embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological assessment. Apoptosis was detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Gene Expression Analysis: Total RNA was extracted from frozen liver tissue, and the mRNA expression of inflammatory genes (Cxcl1, Lcn2, Tnfα) was determined by qPCR.
References
A Head-to-Head Comparison of Nordeoxycholic Acid and Ursodeoxycholic Acid Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of nordoxycholic acid (Nor-UDCA) and its parent compound, ursodeoxycholic acid (UDCA). The information presented is based on available preclinical and clinical experimental data, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
Ursodeoxycholic acid (UDCA) is a well-established therapy for various cholestatic liver diseases, primarily primary biliary cholangitis (PBC).[1][2][3] Its therapeutic effects are attributed to its ability to protect liver cells from the toxicity of bile acids, stimulate bile flow, and exert anti-inflammatory and immunomodulatory effects. Nordeoxycholic acid (Nor-UDCA), a side-chain shortened C23 homolog of UDCA, has emerged as a promising therapeutic agent with distinct and, in some preclinical models, superior efficacy compared to UDCA, particularly in conditions of severe cholestasis and sclerosing cholangitis. Nor-UDCA exhibits unique therapeutic properties, including the induction of a bicarbonate-rich choleresis and targeting of injured bile ducts.
This guide will delve into the comparative efficacy of these two bile acids, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing relevant biological pathways.
Comparative Efficacy: Preclinical Data
Animal models have been instrumental in elucidating the differential effects of UDCA and Nor-UDCA. The following tables summarize key findings from comparative preclinical studies.
Obstructive Cholestasis Models
| Parameter | Animal Model | UDCA Effect | Nor-UDCA Effect | Key Findings | Reference |
| Liver Injury (ALT, AST) | Common Bile Duct Ligation (CBDL) in mice | Aggravated liver injury | Significantly lower liver injury compared to UDCA | Nor-UDCA is less toxic in severe obstructive cholestasis. | |
| Bile Infarcts | Selective Bile Duct Ligation (SBDL) in mice | Induced bile infarcts | Ameliorated liver injury, no bile infarcts | Nor-UDCA appears safer in the context of biliary obstruction. | |
| Bile Flow | Mice fed UDCA or Nor-UDCA supplemented diet | Increased bile flow | Induced a more profound, bicarbonate-dependent bile flow | Nor-UDCA's choleretic effect is qualitatively different, leading to less toxic bile. | |
| Biliary Bicarbonate Concentration | Mice fed UDCA or Nor-UDCA supplemented diet | Increased | Significantly higher increase compared to UDCA | Nor-UDCA creates a more alkaline bile, which is thought to be protective. |
Sclerosing Cholangitis Model
| Parameter | Animal Model | UDCA Effect | Nor-UDCA Effect | Key Findings | Reference |
| Liver Enzymes (ALT, AP) | Mdr2 (Abcb4) knockout mice | Increased ALT and AP levels | Markedly improved liver tests | Nor-UDCA shows superior efficacy in this model of sclerosing cholangitis. | |
| Liver Fibrosis (Hydroxyproline content) | Mdr2 (Abcb4) knockout mice | No significant effect | Significantly reduced | Nor-UDCA demonstrates potent anti-fibrotic effects. | |
| Inflammation (Neutrophil infiltration) | Mdr2 (Abcb4) knockout mice | No significant effect | Significantly reduced | Nor-UDCA exhibits stronger anti-inflammatory properties in this model. |
Non-Alcoholic Steatohepatitis (NASH) Model
| Parameter | Animal Model | UDCA Effect | Nor-UDCA Effect | Key Findings | Reference |
| Steatosis and Fibrosis | Western diet-fed mice | Protected against steatosis and fibrosis | Protected against steatosis and fibrosis | Both agents show beneficial effects on steatosis and fibrosis. | |
| Hepatocyte Ballooning | Western diet-fed mice | Did not reduce | Did not reduce | Neither compound fully addressed all histological features of NASH in this model. | |
| Insulin (B600854) Sensitivity | Western diet-fed mice | Ameliorated | Ameliorated | Both agents improved insulin sensitivity. |
Comparative Efficacy: Clinical Data
Clinical trials directly comparing Nor-UDCA and UDCA are limited. However, phase II and III trials for Nor-UDCA in Primary Sclerosing Cholangitis (PSC) and Non-Alcoholic Fatty Liver Disease (NAFLD) provide valuable insights into its efficacy.
Primary Sclerosing Cholangitis (PSC)
| Parameter | Study Design | Nor-UDCA Effect | Placebo Effect | Key Findings | Reference |
| Serum Alkaline Phosphatase (ALP) | Phase II, randomized, placebo-controlled | Dose-dependent reduction (-12.3% to -26.0%) | +1.2% increase | Nor-UDCA significantly reduces ALP, a key biomarker in PSC. | |
| Safety Profile | Phase II, randomized, placebo-controlled | Excellent, comparable to placebo | N/A | Nor-UDCA is well-tolerated in patients with PSC. |
A phase III clinical trial is currently underway to further evaluate the efficacy and safety of Nor-UDCA in PSC.
Non-Alcoholic Fatty Liver Disease (NAFLD)
| Parameter | Study Design | Nor-UDCA Effect (1500 mg) | Placebo Effect | Key Findings | Reference |
| Serum Alanine Aminotransferase (ALT) | Phase II, randomized, placebo-controlled | Significant reduction (-27.8%) | N/A | Nor-UDCA significantly reduces ALT levels in NAFLD patients. | |
| Safety Profile | Phase II, randomized, placebo-controlled | Safe and well-tolerated | N/A | Nor-UDCA demonstrates a favorable safety profile in the NAFLD population. |
Experimental Protocols
Animal Models
Obstructive Cholestasis Models (CBDL and SBDL)
-
Animals: Male wild-type mice.
-
Diet: Standard chow or chow supplemented with 0.5% (wt/wt) UDCA or Nor-UDCA for a specified period before surgery.
-
Surgical Procedure:
-
Common Bile Duct Ligation (CBDL): The common bile duct is double-ligated with a surgical suture and then transected between the ligatures.
-
Selective Bile Duct Ligation (SBDL): The bile duct draining the left lateral lobe of the liver is ligated, leaving the other lobes with normal bile drainage.
-
-
Outcome Measures: Serum liver enzymes (ALT, AST, ALP), bilirubin, liver histology for necrosis and bile infarcts.
Sclerosing Cholangitis Model (Mdr2/Abcb4 knockout mice)
-
Animals: Mdr2 (Abcb4) knockout mice, which spontaneously develop sclerosing cholangitis.
-
Treatment: Mice are fed a diet containing 0.5% (wt/wt) Nor-UDCA or UDCA for a specified duration (e.g., 4 weeks).
-
Outcome Measures: Serum liver tests, liver histology for inflammation and fibrosis, hepatic hydroxyproline (B1673980) content as a measure of fibrosis, and markers of cell proliferation.
NASH Model (Western Diet)
-
Animals: Mice prone to developing metabolic syndrome (e.g., C57BL/6J).
-
Diet: A high-fat, high-fructose "Western diet" to induce NAFLD/NASH.
-
Treatment: Co-administration of UDCA or Nor-UDCA with the Western diet.
-
Outcome Measures: Liver histology (steatosis, inflammation, ballooning, fibrosis), metabolic parameters (glucose tolerance, insulin sensitivity), and gene expression analysis for markers of lipogenesis and inflammation.
Bile Acid Analysis
-
Sample Collection: Bile, serum, liver tissue, and urine are collected from experimental animals.
-
Extraction: Bile acids are extracted from biological samples using methods such as solid-phase extraction or liquid-liquid extraction with organic solvents like ethanol (B145695) or acetonitrile.
-
Quantification: Bile acid species are quantified using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This allows for the precise measurement of individual bile acids and their conjugates.
Signaling Pathways and Mechanisms of Action
The differential efficacy of Nor-UDCA and UDCA can be attributed to their distinct mechanisms of action and modulation of intracellular signaling pathways.
UDCA primarily acts by:
-
Reducing the concentration of toxic hydrophobic bile acids.
-
Stimulating hepatobiliary secretion (choleretic effect).
-
Inhibiting apoptosis of liver cells.
-
Modulating immune responses.
Nor-UDCA exhibits these effects as well but has additional and more potent actions, including:
-
Cholehepatic Shunting: Nor-UDCA is less efficiently conjugated and can be reabsorbed by cholangiocytes, leading to a "cholehepatic shunt" that repeatedly targets the bile ducts.
-
Bicarbonate-Rich Hypercholeresis: It potently stimulates the secretion of bicarbonate into bile, which increases bile pH and reduces the toxicity of bile acids.
-
Direct Effects on Cholangiocytes: Nor-UDCA has direct anti-inflammatory, anti-proliferative, and anti-fibrotic effects on the cells lining the bile ducts.
Caption: Comparative mechanisms of action of UDCA and Nor-UDCA.
While both UDCA and Nor-UDCA show limited direct interaction with key bile acid receptors like FXR and TGR5, they can indirectly modulate their signaling. For instance, Nor-UDCA has been shown to indirectly modify FXR signaling.
Caption: Generalized experimental workflow for preclinical studies.
Conclusion
Nor-UDCA demonstrates distinct and, in several preclinical models of cholestatic liver disease, superior therapeutic efficacy compared to UDCA. Its unique mechanism of inducing a bicarbonate-rich choleresis and its ability to target injured bile ducts through cholehepatic shunting appear to confer significant advantages, particularly in conditions characterized by severe cholestasis and biliary fibrosis. Clinical trial data for Nor-UDCA in PSC and NAFLD are promising, showing significant improvements in liver biochemistry with a favorable safety profile. Further research, including the outcomes of ongoing phase III trials, will be crucial in fully defining the clinical role of Nor-UDCA and its potential to address unmet needs in the treatment of chronic liver diseases.
References
- 1. Clinical efficacy and effectiveness of ursodeoxycholic acid in cholestatic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy and Effectiveness of Ursodeoxycholic Acid in Ch...: Ingenta Connect [ingentaconnect.com]
- 3. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nordeoxycholic Acid and Metabolic Syndrome: A Comparative Analysis of Bile Acid Effects
A systematic review of the direct role of nordeoxycholic acid (norDCA) in metabolic syndrome is not currently available in the published literature. However, by examining the metabolic effects of structurally related bile acids, such as deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA), we can infer potential actions of norDCA and identify areas for future research. This guide provides a comparative overview of the experimental evidence for these bile acids in the context of metabolic syndrome's core components: obesity, insulin (B600854) resistance, dyslipidemia, and hypertension.
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[1] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1] Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules in metabolism.[1] They modulate various metabolic pathways primarily through the activation of farnesoid X receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5).
Comparative Effects of Bile Acids on Metabolic Syndrome Components
The following tables summarize the observed effects of DCA and UDCA on the key components of metabolic syndrome, based on preclinical and clinical studies. Data on norDCA is largely unavailable.
Table 1: Effects on Obesity and Weight Management
| Bile Acid | Model | Dosage | Duration | Key Findings | Reference |
| Deoxycholic acid (DCA) | High-fat diet-fed mice | Not specified | Not specified | Ameliorated obesity and reduced fat mass by promoting lipolysis. | [2] |
| Ursodeoxycholic acid (UDCA) | High-fat diet-fed mice | Not specified | 8 weeks | Alleviated metabolic dysfunction, evidenced by decreased body weight and visceral fat accumulation. | [3] |
| Ursodeoxycholic acid (UDCA) | Healthy mice | 50 and 450 mg/kg/day | 21 days | Resulted in significant weight loss. | |
| Ursodeoxycholic acid (UDCA) | Healthy male and female mice | 0.3% (w/w) in diet | 25 weeks | Significantly reduced age-related weight gain and adiposity. |
Table 2: Effects on Insulin Sensitivity and Glucose Metabolism
| Bile Acid | Model | Dosage | Duration | Key Findings | Reference |
| Deoxycholic acid (DCA) | Humans | Not applicable (observational) | Not applicable | Fecal DCA levels were negatively correlated with serum glucose and HOMA-IR index. | |
| Deoxycholic acid (DCA) | High-fat diet-fed mice | Not specified | Not specified | Ameliorated glucose metabolism and insulin sensitivity. | |
| Deoxycholic acid (DCA) | Mice | Not specified | Not specified | Supplementation impaired glucose homeostasis. | |
| Ursodeoxycholic acid (UDCA) | High-fat diet-fed KK-Ay mice | 50, 150, and 450 mg/kg | 2-3 weeks | Ameliorated hyperglycemia and hyperinsulinemia by improving hepatic insulin resistance. |
Table 3: Effects on Dyslipidemia
| Bile Acid | Model | Dosage | Duration | Key Findings | Reference |
| Deoxycholic acid (DCA) | Adult humans | 15 mg/kg/day | 20 days | Decreased plasma HDL-cholesterol and tended to decrease LDL-cholesterol. | |
| Ursodeoxycholic acid (UDCA) | Hypertriglyceridaemic and normolipidaemic subjects | 15 mg/kg/day | 4-6 weeks | Did not significantly affect plasma levels of LDL, HDL, or total cholesterol. | |
| Ursodeoxycholic acid (UDCA) | Patients with primary biliary cirrhosis | Not specified | 1 and 2 years | Significantly decreased total cholesterol levels. | |
| Ursodeoxycholic acid (UDCA) | Meta-analysis of randomized placebo-controlled trials | Various | Various | Significantly reduced total cholesterol. |
Table 4: Effects on Hypertension
| Bile Acid | Model | Dosage | Duration | Key Findings | Reference |
| Deoxycholic acid (DCA) | Anesthetized male Sprague-Dawley rats | Intravenous administration | Acute | Increased blood pressure and heart rate in a dose-dependent manner. | |
| Ursodeoxycholic acid (UDCA) | Mouse model of insulin resistance | ~70 mg/kg/day in diet | 24 weeks | Substantially attenuated the increase in systolic blood pressure. | |
| Synthetic bile acids | Spontaneously hypertensive rats | 1 mg/min | 20 min (continuous IV) | Significantly lowered blood pressure. |
Signaling Pathways
Bile acids exert their metabolic effects by activating nuclear receptors, primarily FXR, and cell surface receptors like TGR5. The activation of these receptors triggers a cascade of signaling events that regulate lipid and glucose metabolism. Based on the known pathways of related bile acids, a proposed signaling pathway for norDCA in the context of metabolic syndrome is illustrated below. It is important to note that this is a hypothetical model based on the actions of other bile acids and requires experimental validation for norDCA.
Caption: Proposed signaling pathways of norDCA in metabolic syndrome.
Experimental Protocols
The following are summaries of methodologies used in key studies cited in this guide. These protocols provide a framework for future investigations into the effects of this compound.
1. Animal Models of Diet-Induced Obesity and Metabolic Dysfunction
-
Model: C57BL/6J mice or KK-Ay mice are commonly used.
-
Diet: Mice are fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for a period of several weeks to induce obesity, insulin resistance, and dyslipidemia.
-
Bile Acid Administration: The bile acid of interest (e.g., UDCA) is typically administered orally, either mixed in the diet or via gavage, at specified doses.
-
Outcome Measures:
-
Body weight and composition: Monitored regularly. Body composition (fat and lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Glucose homeostasis: Evaluated through fasting glucose and insulin levels, as well as glucose and insulin tolerance tests. Hyperinsulinemic-euglycemic clamps can be used for a more precise measure of insulin sensitivity.
-
Lipid profile: Serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured.
-
Gene expression analysis: Tissues such as the liver and adipose tissue are collected to analyze the expression of genes involved in lipid and glucose metabolism using quantitative real-time PCR (qPCR).
-
2. Human Clinical Trials for Dyslipidemia
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participants: Subjects with specific conditions (e.g., hypertriglyceridemia, primary biliary cirrhosis) or healthy volunteers are recruited.
-
Intervention: Participants receive a standardized daily dose of the bile acid (e.g., 15 mg/kg/day of DCA or UDCA) or a placebo for a defined period.
-
Dietary Control: Subjects may be placed on a controlled diet to minimize confounding variables.
-
Outcome Measures:
-
Plasma lipids: Fasting blood samples are collected at baseline and at the end of the treatment period to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Bile acid analysis: Bile samples can be collected to determine the enrichment of the administered bile acid and its effect on cholesterol solubilization.
-
3. Measurement of Hemodynamic Parameters
-
Model: Anesthetized rats (e.g., Sprague-Dawley or spontaneously hypertensive rats) are often used.
-
Bile Acid Administration: The bile acid is administered intravenously to observe acute effects on blood pressure and heart rate.
-
Measurements:
-
Blood pressure and heart rate: Monitored continuously using arterial catheters connected to a pressure transducer.
-
Echocardiography: Can be used to assess cardiac output and contractility.
-
Conclusion and Future Directions
The available evidence suggests that bile acids like DCA and UDCA have significant, though sometimes contrasting, effects on the components of metabolic syndrome. While DCA shows mixed results, with some studies indicating improvements in obesity and insulin sensitivity and others suggesting impaired glucose homeostasis and increased blood pressure, UDCA appears to have more consistently beneficial effects on weight management, insulin sensitivity, and blood pressure, with some positive effects on lipid profiles.
There is a clear lack of direct research on this compound's role in metabolic syndrome. Future studies should focus on elucidating the specific effects of norDCA on obesity, insulin resistance, dyslipidemia, and hypertension using established animal models and eventually, human clinical trials. Investigating its interaction with key metabolic regulators like FXR and TGR5 will be crucial to understanding its potential as a therapeutic agent for metabolic syndrome. The experimental protocols outlined in this guide can serve as a valuable starting point for such investigations. Furthermore, a study on the in vitro metabolites of 23-nordeoxycholic acid has shown that its metabolism involves hydroxylation, oxidation, epimerization, sulfation, and glucuronidation, providing a basis for understanding its biotransformation. Another study in rabbits indicated that nor-ursodeoxycholate, a C23 analogue of ursodeoxycholate, is a potent choleretic agent that does not cause hepatotoxicity, unlike UDCA, suggesting a potentially favorable safety profile for side-chain modified bile acids.
References
- 1. Deoxycholic acid supplementation impairs glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxycholic acid ameliorates obesity and insulin resistance by enhancing lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Nordeoxycholic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for ensuring safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Nordeoxycholic acid, treating it as a hazardous substance to ensure the highest safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. One available SDS identifies this compound as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with many laboratory chemicals, should follow established hazardous waste disposal guidelines. The following protocol is a synthesis of general best practices for chemical waste management in a laboratory setting.
-
Waste Identification and Classification :
-
Treat all this compound waste as hazardous chemical waste. This includes pure, unused product, contaminated lab supplies (e.g., gloves, wipes), and solutions containing the acid.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently or produce toxic gases[3].
-
-
Containerization :
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. The container must have a secure, screw-on cap[4].
-
The original product container can be used if it is in good condition[3]. Do not use food containers.
-
Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including "this compound" and its approximate concentration and volume.
-
-
Accumulation and Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
The SAA should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.
-
Secondary containment, such as a lab tray, is required to capture any potential spills or leaks. The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.
-
Keep the waste container closed except when adding waste.
-
-
Disposal Pickup :
-
Once the container is full or has reached the accumulation time limit set by your institution (often up to one year for partially filled containers), arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, which are applicable to the storage of this compound waste. These limits are based on typical regulations and should be confirmed with your local and institutional guidelines.
| Parameter | Limit | Regulatory Guideline |
| Maximum Volume in SAA | 55 gallons | A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area. |
| Time Limit for Full Containers | 3 days | Full containers must be removed from the SAA within three days. |
| Time Limit for Partially Full Containers | 1 year | Partially filled containers may remain in an SAA for up to one year. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the chemical .
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nordeoxycholic Acid
For Immediate Implementation: Essential Safety and Handling Protocols for Nordeoxycholic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A critical first line of defense, appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment, compiled from multiple safety data sheets. A conservative approach is recommended due to some variations in hazard classifications across suppliers.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes | Safety glasses with side shields or goggles | Must be worn to protect against dust particles and splashes. |
| Hands | Nitrile gloves | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately. |
| Body | Laboratory coat | Should be long-sleeved and fully buttoned to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Work in a fume hood to minimize inhalation of dust. If a respirator is needed, it should be NIOSH-approved. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key stages of its laboratory lifecycle.
Caption: A typical workflow for handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a chemical fume hood to avoid inhalation of the powder.
-
To prepare a stock solution, slowly add the weighed this compound powder to the desired solvent (e.g., DMSO, ethanol) while stirring to ensure complete dissolution. Avoid generating dust.
3. Experimental Handling:
-
When using this compound in experiments, always wear the prescribed PPE.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour this compound waste down the drain.
In Case of Emergency: First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Scientific Context: this compound and mTORC1 Signaling
This compound has been shown to be involved in the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Understanding this interaction is key to its application in research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
